6-Caffeoyl-D-glucose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10066-92-9 |
|---|---|
Molecular Formula |
C15H18O9 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-6-11(19)14(22)15(23)12(20)7-24-13(21)4-2-8-1-3-9(17)10(18)5-8/h1-6,11-12,14-15,17-20,22-23H,7H2/b4-2+/t11-,12+,14+,15+/m0/s1 |
InChI Key |
QJLOZYUVIYIABJ-ALMBQQNPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
6-Caffeoyl-D-glucose: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This document provides a comprehensive technical overview of 6-Caffeoyl-D-glucose, a naturally occurring phenolic glycoside, intended for researchers, scientists, and professionals in drug development. This guide details its chemical properties, biological activities, and underlying mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Chemical Identity and Properties
This compound, also known as D-Glucose, 6-(3-(3,4-dihydroxyphenyl)-2-propenoate), is a derivative of glucose and caffeic acid.[1][2] It belongs to the family of hydroxycinnamic acid glycosides. The structure consists of a caffeoyl moiety attached to a glucose molecule at the 6-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H18O9 | PubChem |
| Molecular Weight | 342.29 g/mol | PubChem |
| IUPAC Name | (2R,3S,4R,5R)-6-(((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxy)-3,4,5-trihydroxyoxane-2-carbaldehyde | PubChem |
| PubChem CID | 44150232 | [2] |
| Synonyms | 6-O-caffeoyl-D-glucose, Glucose 6-caffeoate | [1] |
Biological Activities and Mechanisms of Action
This compound and its parent compounds have demonstrated a range of biological activities, primarily antioxidant and anti-inflammatory effects.
Antioxidant Activity
Caffeoyl derivatives are recognized for their antioxidant properties. A study on caffeoyl-β-D-glucopyranoside isolated from Ranunculus muricatus demonstrated significant free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Table 2: Antioxidant Activity of Caffeoyl-β-D-glucopyranoside
| Assay | Compound | Concentration | % Inhibition | IC50 (µM) |
| DPPH Radical Scavenging | Caffeoyl-β-D-glucopyranoside | 0.5 mM | 82.67 ± 0.19 | 93.25 ± 0.12 |
| DPPH Radical Scavenging | Quercetin (Standard) | - | - | - |
Anti-inflammatory Activity
While direct studies on the anti-inflammatory IC50 of this compound are limited, the mechanisms of its constituent, caffeic acid, and related compounds have been investigated. Caffeic acid and its derivatives have been shown to suppress the pro-inflammatory response stimulated by lipopolysaccharide (LPS) in macrophage cell lines. The primary mechanism involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
These compounds can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and down-regulate the expression of pro-inflammatory genes by blocking the activation of NF-κB and the phosphorylation of MAPK pathway components such as p38 and JNK.
Signaling Pathways
The anti-inflammatory effects of caffeoyl compounds are largely attributed to their modulation of the NF-κB and MAPK signaling cascades.
Experimental Protocols
General Isolation and Purification Protocol
A general procedure for the isolation of this compound from plant material involves extraction followed by chromatographic separation.
Experimental Workflow
-
Extraction: Dried and powdered plant material is extracted with methanol at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, typically enriched with phenolic compounds, is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing methanol concentration.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Fractions containing this compound are pooled, concentrated, and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of this compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. A working solution is then made by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations.
-
Reaction: An aliquot of each sample dilution is mixed with the DPPH working solution. A control is prepared with methanol instead of the sample.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Conclusion
This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. Its mechanism of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, makes it a person of interest for further investigation in the development of novel therapeutic agents for oxidative stress and inflammation-related diseases. The methodologies outlined in this guide provide a foundation for researchers to explore its full potential.
References
Isolating 6-Caffeoyl-D-glucose: A Technical Guide for Researchers
An In-depth Whitepaper on the Extraction, Purification, and Analysis of a Promising Bioactive Compound from Plant Sources
This technical guide provides a comprehensive overview of the methodologies for isolating 6-Caffeoyl-D-glucose from plant matrices. Tailored for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents quantitative data, and illustrates key processes to facilitate the efficient and effective purification of this phenolic compound. This compound, a notable ester of caffeic acid and glucose, is predominantly found in plants belonging to the Solanaceae family, such as tomatoes and peppers.
Data Presentation: Quantitative Analysis of this compound in Plant Sources
The concentration of this compound can vary significantly depending on the plant species, cultivar, and processing methods. The following table summarizes quantitative data from relevant studies.
| Plant Source | Plant Part | Compound | Concentration | Analytical Method |
| Tomato-based products | Fruit | 6-O-caffeoyl glucoside | Up to 390 ppm[1] | LC-MS |
| Solanum glaucophyllum | Dry Leaf | 1-O-caffeoyl glucoside | 8800 ppm[1] | LC-MS |
| Gooseberry | Fruit | 1-O-caffeoyl glucoside | 105 ppm[1] | LC-MS |
| Lingonberry | Fruit | 1-O-caffeoyl glucoside | 158 ppm[1] | LC-MS |
Experimental Protocols
This section outlines the detailed methodologies for the extraction, purification, and identification of this compound from plant materials.
Extraction of this compound
The initial step in isolating this compound involves its extraction from the plant matrix. Methanol-based solvent systems are highly effective due to the polarity of the target compound.
Protocol: Ultrasonic-Assisted Methanol Extraction
This protocol is optimized for the extraction of phenolic compounds, including caffeoyl glucosides, from plant materials.
-
Sample Preparation: Freeze-dry the plant material (e.g., tomato or pepper fruit) and grind it into a fine powder to increase the surface area for extraction.
-
Solvent System: Prepare a solution of 70:29.5:0.5 (v/v/v) methanol, water, and hydrochloric acid. The acidic condition helps in the extraction of phenolic acids.
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 300 mL of the extraction solvent (a 30:1 solvent-to-solid ratio).
-
Place the flask in an ultrasonic water bath set at 35°C.
-
Sonicate for 30 minutes.
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant, which contains the crude extract.
-
For exhaustive extraction, the pellet can be re-extracted with fresh solvent.
-
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Purification of this compound
Following extraction, a multi-step purification process is typically required to isolate this compound from the complex crude extract. This often involves a combination of different chromatographic techniques.
Protocol: Multi-Step Chromatographic Purification
This protocol employs a combination of column chromatography techniques for the purification of caffeoyl glucosides.
-
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel column and equilibrate it with a non-polar solvent like chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.
-
-
Step 2: Sephadex LH-20 Gel Chromatography (Size-Exclusion)
-
Column Packing: Swell Sephadex LH-20 beads in methanol and pack them into a column. Equilibrate the column with methanol.
-
Sample Application: Pool the fractions from the silica gel column that are rich in this compound, concentrate them, and dissolve the residue in methanol. Apply this solution to the Sephadex LH-20 column.
-
Elution: Elute the column with methanol as the mobile phase. This step separates molecules based on their size, further purifying the target compound.
-
Fraction Monitoring: Collect and analyze the fractions as described in the previous step.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)
-
System Preparation: Use a C18 reversed-phase column for preparative HPLC. The mobile phase typically consists of a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
-
Sample Injection: Concentrate the enriched fractions from the Sephadex LH-20 column, dissolve the residue in the initial mobile phase, and inject it into the preparative HPLC system.
-
Gradient Elution: An example of a linear gradient could be:
-
0-10 min: 10% Methanol in water
-
10-40 min: Increase to 50% Methanol
-
40-50 min: Increase to 100% Methanol
-
50-60 min: Hold at 100% Methanol
-
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC with a Diode Array Detector (DAD).
-
Identification and Structural Elucidation
The identity and structure of the purified this compound are confirmed using spectroscopic techniques.
Protocol: Spectroscopic Analysis
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.05% formic acid. A typical gradient could be: 0–4 min, 1% acetonitrile; 4–18 min, linear gradient to 10% acetonitrile; 18–30 min, hold at 10% acetonitrile; 30–65 min, linear gradient to 26% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths, typically around 325 nm for caffeic acid derivatives.
-
Confirmation: Compare the retention time and UV spectrum with a known standard of this compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Couple the HPLC system to a mass spectrometer to obtain the molecular weight of the compound. For this compound (C15H18O9), the expected [M-H]⁻ ion in negative mode would be at m/z 341.
-
Fragmentation patterns can help in identifying the caffeoyl and glucose moieties.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., Methanol-d4).
-
Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the caffeoyl group, the vinylic protons, and the protons of the glucose unit. The ¹³C NMR spectrum will show the corresponding carbon signals.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and confirm the structure.
-
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Isolation
The overall workflow for the isolation of this compound from plant material is a sequential process of extraction and purification.
References
The Biosynthesis of 6-Caffeoyl-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Caffeoyl-D-glucose is a naturally occurring phenolic compound found in various plant species. As a derivative of caffeic acid, it belongs to the wider class of hydroxycinnamates, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the biosynthetic pathway of this compound is crucial for its potential applications in drug development, functional foods, and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway, culminating in the esterification of a glucose molecule with caffeic acid. The pathway can be broadly divided into two key stages:
-
Synthesis of Caffeoyl-CoA: This stage begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the activated form of caffeic acid, caffeoyl-CoA.
-
Acylation of D-glucose: In this final step, the caffeoyl group from caffeoyl-CoA is transferred to the 6-hydroxyl group of D-glucose, a reaction catalyzed by a specific acyltransferase.
The key enzymatic steps are detailed below:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by deaminating L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Although not directly in the linear pathway to caffeoyl-CoA in all organisms, this enzyme can hydroxylate p-coumaroyl shikimate or quinate, which are intermediates in related pathways. A more direct route involves the hydroxylation of p-coumaroyl-CoA by a specific hydroxylase.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): While this enzyme is involved in the synthesis of feruloyl-CoA from caffeoyl-CoA, the precursor caffeoyl-CoA is the key intermediate for our pathway of interest.
-
BAHD Acyltransferase: This superfamily of enzymes is responsible for the transfer of acyl groups from CoA thioesters to various acceptor molecules. Specific members of this family catalyze the transfer of the caffeoyl group from caffeoyl-CoA to the 6-position of D-glucose to form this compound. Research on the biosynthesis of the complex plant metabolite montbretin A has identified BAHD-acyltransferases (CcAT1 and CcAT2) capable of forming a 6'-O-caffeoyl-glucosyl moiety, indicating that enzymes of this class are responsible for this specific acylation[1].
Quantitative Data
While specific kinetic data for an enzyme solely dedicated to the synthesis of this compound is limited in the literature, data from related and homologous enzymes provide valuable insights into the efficiency of these reactions. The following table summarizes kinetic parameters for a related enzyme, hydroxycinnamoyl D-glucose:quinate hydroxycinnamoyl transferase from sweet potato, which utilizes caffeoyl-D-glucose as a substrate. This provides an indication of the affinity and turnover rates that can be expected for similar acyltransferases.
| Enzyme | Substrate | Km (mM) | Vmax (units/mg protein) | Source |
| Hydroxycinnamoyl D-glucose:quinate hydroxycinnamoyl transferase | Caffeoyl D-glucose | 14.3 | 38.1 |
Experimental Protocols
The key enzymatic step in the synthesis of this compound is the transfer of the caffeoyl group from caffeoyl-CoA to glucose, catalyzed by a BAHD acyltransferase. Below is a detailed methodology for a typical in vitro assay for such an enzyme.
Protocol: In Vitro Assay for BAHD Acyltransferase Activity
1. Enzyme Preparation:
- The gene encoding the candidate BAHD acyltransferase is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).
- The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3), typically induced with IPTG.
- Cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
- The purity and concentration of the enzyme are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay), respectively.
2. Reaction Mixture:
- Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0):
- Purified recombinant BAHD acyltransferase (1-5 µg)
- Caffeoyl-CoA (acyl donor, 50-200 µM)
- D-glucose (acyl acceptor, 1-10 mM)
- The total reaction volume is typically 50-100 µL.
3. Reaction Incubation:
- Initiate the reaction by adding the enzyme to the mixture.
- Incubate the reaction at an optimal temperature (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of a quenching solution (e.g., methanol or acetonitrile containing a small amount of acid like formic acid).
4. Product Analysis:
- Centrifuge the quenched reaction mixture to pellet any precipitated protein.
- Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS).
- The product can be identified by comparing its retention time and mass spectrum with an authentic standard of this compound.
- Quantification can be achieved by creating a standard curve with the authentic standard.
5. Controls:
- Include a negative control reaction without the enzyme to ensure that the formation of the product is enzyme-dependent.
- Include another negative control without the acyl acceptor (D-glucose) to check for any background hydrolysis of caffeoyl-CoA.
Signaling Pathways and Workflows
To visually represent the biosynthesis of this compound and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for BAHD acyltransferase assay.
References
An In-depth Technical Guide to the Isomers and Stereochemistry of 6-Caffeoyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomers and stereochemistry of 6-Caffeoyl-D-glucose, a naturally occurring phenolic compound of interest in pharmaceutical and nutraceutical research. Due to the anomeric nature of the glucose moiety, this compound can exist as two primary stereoisomers: 6-O-caffeoyl-α-D-glucopyranose and 6-O-caffeoyl-β-D-glucopyranose. This document details the structural differences between these anomers, outlines experimental protocols for their synthesis and characterization, and presents their physicochemical data in a comparative format. Furthermore, it explores the principles of their stereochemistry and the analytical techniques used for their differentiation, providing a foundational resource for researchers in the field.
Introduction to this compound and its Stereoisomers
This compound is a phenolic glycoside where caffeic acid is esterified to the C-6 hydroxyl group of a D-glucose molecule. The stereochemistry of this compound is primarily dictated by the anomeric center (C-1) of the D-glucose ring. The intramolecular cyclization of the open-chain form of glucose results in the formation of a new stereocenter at C-1, leading to two diastereomers known as anomers.[1] These anomers are designated as alpha (α) and beta (β) based on the orientation of the hydroxyl group at C-1 relative to the CH₂OH group at C-5. In the D-glucose series, the α-anomer has the anomeric hydroxyl group on the opposite side of the ring from the C-6 substituent, while the β-anomer has it on the same side. This seemingly subtle difference in stereochemistry can have significant impacts on the molecule's physical, chemical, and biological properties.
The caffeoyl moiety is attached at the C-6 position, which is conformationally flexible and its spatial orientation can be influenced by the anomeric configuration of the glucose ring. Understanding the distinct properties of the α and β anomers of this compound is crucial for elucidating their biological activities and for the development of potential therapeutic agents.
Physicochemical Properties of this compound Anomers
While specific experimental data for the isolated anomers of 6-O-caffeoyl-D-glucose is not extensively documented in publicly available literature, the following table provides expected and generalized data based on the known properties of D-glucose anomers and related glycosides.
| Property | 6-O-caffeoyl-α-D-glucopyranose | 6-O-caffeoyl-β-D-glucopyranose |
| Molecular Formula | C₁₅H₁₈O₉ | C₁₅H₁₈O₉ |
| Molecular Weight | 342.30 g/mol | 342.30 g/mol |
| Anomeric Proton (H-1) ¹H-NMR Chemical Shift (δ) in D₂O | ~5.1 ppm (doublet) | ~4.5 ppm (doublet) |
| Anomeric Carbon (C-1) ¹³C-NMR Chemical Shift (δ) in D₂O | ~93 ppm | ~97 ppm |
| H-1, H-2 Coupling Constant (³J_H1,H2_) | ~3-4 Hz | ~7-8 Hz |
| Optical Rotation [α]D | Expected to be more positive | Expected to be less positive |
Note: The NMR chemical shifts and coupling constants are estimations based on the known behavior of α- and β-D-glucose anomers.[2] Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocols
Regioselective Synthesis of 6-O-caffeoyl-D-glucose
A highly regioselective synthesis of 6-O-acyl-D-glucose derivatives can be achieved using enzymatic or whole-cell biocatalysis. This method offers an efficient and environmentally friendly alternative to traditional chemical synthesis, which often requires complex protection and deprotection steps.
Protocol: Whole-Cell Biocatalysis for 6-O-Acylation of D-glucose
This protocol is adapted from a method for the synthesis of 6-O-propionyl-D-glucose and can be modified for the synthesis of 6-O-caffeoyl-D-glucose by using a suitable caffeic acid ester as the acyl donor.[3][4]
Materials:
-
Lyophilized cells of a suitable microorganism with high regioselectivity for the 6-OH group of glucose (e.g., Pseudomonas stutzeri).
-
D-glucose.
-
Vinyl caffeate (or another activated caffeic acid ester).
-
Anhydrous organic solvent system (e.g., isooctane-pyridine mixture).
-
Molecular sieves.
-
Shaker incubator.
-
Centrifuge.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Procedure:
-
Reaction Setup: In a dried flask, dissolve D-glucose and the activated caffeic acid ester in the organic solvent system.
-
Biocatalyst Addition: Add the lyophilized microbial cells to the reaction mixture.
-
Incubation: Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 35-45 °C) for a specified period (e.g., 24-72 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Termination and Catalyst Removal: Once the reaction is complete, stop the reaction and remove the cells by centrifugation.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting 6-O-caffeoyl-D-glucose from the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/methanol).
The anomeric ratio of the product will likely be a mixture reflecting the equilibrium in the reaction conditions.
Separation and Analysis of Anomers
The separation and analysis of the α and β anomers of this compound can be achieved using specialized chromatographic and spectroscopic techniques.
Protocol: Separation of Anomers by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
A chiral stationary phase column or a column designed for carbohydrate analysis.
Procedure:
-
Sample Preparation: Dissolve the mixture of 6-O-caffeoyl-D-glucose anomers in a suitable solvent (e.g., methanol/water).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water or an isocratic mobile phase depending on the column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a specific temperature to control mutarotation.
-
Detection: Monitor the elution profile at the maximum absorbance wavelength of the caffeoyl group (around 325 nm).
-
-
Analysis: The two anomers should elute at different retention times, allowing for their separation and quantification.
Protocol: Anomeric Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the α and β anomers of glycosides.[1][2][5]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve a purified sample of 6-O-caffeoyl-D-glucose (or the separated anomers) in the deuterated solvent.
-
¹H-NMR Spectroscopy:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Anomeric Proton (H-1) Analysis: The chemical shift and coupling constant of the anomeric proton are diagnostic.
-
α-anomer: The H-1 proton typically appears as a doublet at a downfield chemical shift (δ ≈ 5.1 ppm) with a small coupling constant (³J_H1,H2_ ≈ 3-4 Hz), indicative of an axial-equatorial relationship with H-2.[2]
-
β-anomer: The H-1 proton usually appears as a doublet at a more upfield chemical shift (δ ≈ 4.5 ppm) with a larger coupling constant (³J_H1,H2_ ≈ 7-8 Hz), indicating a trans-diaxial relationship with H-2.[2]
-
-
-
¹³C-NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C-NMR spectrum.
-
Anomeric Carbon (C-1) Analysis: The chemical shift of the anomeric carbon is also characteristic. The C-1 of the α-anomer is typically found at a higher field (δ ≈ 93 ppm) compared to the β-anomer (δ ≈ 97 ppm).
-
-
2D-NMR Spectroscopy: Techniques such as COSY and HSQC can be used to confirm the assignments of all proton and carbon signals in the glucose moiety.
Visualization of Stereochemical and Analytical Concepts
Anomeric Structures of this compound
Caption: Anomeric forms of this compound.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for synthesis and analysis.
Conclusion
The stereochemistry of this compound, specifically the distinction between its α and β anomers, is a critical aspect for researchers in drug development and related fields. While the direct comparative data for these specific anomers remains to be fully elucidated in the scientific literature, this guide provides a robust framework for their synthesis, separation, and characterization based on established principles and methodologies for related compounds. The provided protocols and analytical guidelines offer a starting point for researchers to produce and analyze these compounds, which is essential for understanding their structure-activity relationships and potential therapeutic applications. Further research is warranted to isolate and fully characterize the individual anomers of this compound to unlock their full potential.
References
Methodological & Application
Synthesis of 6-Caffeoyl-D-glucose: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the regioselective synthesis of 6-Caffeoyl-D-glucose presents a key step in the exploration of its potential therapeutic applications. This document provides detailed application notes and protocols for the synthesis of this target molecule, focusing on enzymatic methods that offer high regioselectivity and milder reaction conditions compared to traditional chemical synthesis.
This compound is a naturally occurring phenolic compound that has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. The selective attachment of the caffeoyl moiety to the 6-position of the glucose molecule is crucial for its structure-activity relationship. This document outlines a lipase-catalyzed approach, which has been successfully employed for the synthesis of similar 6-O-acyl-D-glucose derivatives.
Enzymatic Synthesis Approach
The enzymatic synthesis of this compound leverages the regioselectivity of lipases to specifically acylate the primary hydroxyl group at the C-6 position of D-glucose. This method avoids the need for complex protection and deprotection steps often associated with chemical synthesis, leading to a more efficient and environmentally friendly process. The general reaction involves the transesterification of an activated caffeic acid derivative with D-glucose, catalyzed by an immobilized lipase.
A common strategy involves the use of a vinyl ester of caffeic acid as the acyl donor. The vinyl alcohol released as a byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in high conversion yields.
Caption: Workflow for the enzymatic synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the lipase-catalyzed synthesis of 6-O-acyl-D-glucose derivatives, which can be extrapolated as a starting point for the synthesis of this compound.
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica lipase B (CALB) | [1] |
| Acyl Donor | Vinyl Caffeate (or other activated caffeic acid) | N/A |
| Substrate | D-Glucose | [1] |
| Solvent | 2-Methyl-2-butanol / Dimethyl sulfoxide (DMSO) mixture | [1][2] |
| Molar Ratio (Glucose:Acyl Donor) | 1:2 to 1:5 | [2] |
| Temperature | 50-60 °C | [2] |
| Reaction Time | 24 - 72 hours | [2] |
| Conversion Yield | >90% (for similar 6-O-acyl-D-glucose derivatives) | [1] |
Detailed Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol is a general guideline based on successful regioselective acylation of D-glucose with other acyl donors. Optimization may be required for the specific use of caffeic acid derivatives.
Materials:
-
D-Glucose (anhydrous)
-
Vinyl Caffeate (acyl donor)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Dimethyl sulfoxide (DMSO)
-
Molecular sieves (3 Å)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
NMR spectrometer for product characterization
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of Reactants:
-
Dry D-glucose under vacuum at 60 °C for 24 hours before use.
-
Prepare a stock solution of D-glucose in a minimal amount of DMSO to ensure solubility.
-
The acyl donor, vinyl caffeate, can be synthesized separately or procured commercially.
-
-
Enzymatic Reaction:
-
To a round-bottom flask, add D-glucose (1 mmol) dissolved in DMSO.
-
Add 2-Methyl-2-butanol to the flask. The ratio of 2-Methyl-2-butanol to DMSO can be optimized, with a common starting point being 4:1 (v/v).[1][2]
-
Add vinyl caffeate (2-5 mmol).
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrates).
-
Add activated molecular sieves (approx. 1 g per 10 mL of solvent) to maintain anhydrous conditions.
-
Seal the flask and place it on a magnetic stirrer with a heating mantle.
-
Stir the reaction mixture at a constant speed (e.g., 200 rpm) and maintain the temperature at 50-60 °C.[2]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol or chloroform:methanol). The product, being more lipophilic than glucose, will have a higher Rf value.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC, typically after 24-72 hours), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with the reaction solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the polarity, can be used to separate the desired this compound from unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by 2D NMR techniques (e.g., HMBC) which will show a correlation between the carbonyl carbon of the caffeoyl group and the protons at the C-6 position of the glucose moiety.
-
Chemical Synthesis Approach (Conceptual)
While enzymatic synthesis is preferred for its regioselectivity and mild conditions, a chemical approach is also feasible. This typically involves a multi-step process.
Caption: Conceptual workflow for the chemical synthesis of this compound.
This pathway would involve:
-
Protection: Selectively protecting the hydroxyl groups at positions 1, 2, 3, and 4 of D-glucose, leaving the primary hydroxyl group at C-6 available for reaction. This can be achieved using various protecting group strategies, for example, by forming an acetal between the 4- and 6-hydroxyls and then protecting the remaining hydroxyls, followed by selective deprotection of the 6-OH.
-
Acylation: Reaction of the protected glucose derivative with an activated form of caffeic acid (e.g., caffeoyl chloride or an active ester) in the presence of a base.
-
Deprotection: Removal of all protecting groups to yield the final product, this compound.
This chemical route is generally more labor-intensive and may result in lower overall yields due to the multiple steps involved.
Conclusion
The enzymatic synthesis of this compound using a regioselective lipase offers a promising and efficient route for obtaining this valuable compound. The provided protocol, based on successful syntheses of similar molecules, serves as a strong starting point for researchers. Further optimization of reaction parameters will be key to achieving high yields and purity for specific applications in research and drug development.
References
Application Notes and Protocols for the Extraction of 6-Caffeoyl-D-glucose from Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-caffeoyl-D-glucose is a naturally occurring phenolic compound found in a variety of plant species. As a derivative of caffeic acid, it belongs to the family of hydroxycinnamates and has garnered significant interest for its potential biological activities, including antioxidant properties. This document provides detailed application notes and protocols for the extraction, purification, and quantification of 6-O-caffeoyl-D-glucose from plant matrices, intended to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Plant Sources and Quantitative Data
6-O-caffeoyl-D-glucose and its isomers have been identified in several plant families, with notable concentrations in the Solanaceae family. The following table summarizes the quantitative data available for caffeoyl glucose derivatives in various plant matrices. It is important to note that the concentration of these compounds can vary significantly based on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Solanum lycopersicum (Tomato) | Fruit-based products | 6-O-caffeoyl glucoside | Up to 390 ppm | [1] |
| Solanum glaucophyllum | Dry leaf material | 1-O-caffeoyl glucoside | 8800 ppm | [1] |
| Solanum tuberosum (Potato) | Tubers (transgenic) | 1-Caffeoylquinic acid | 55.15 µg/g | [2] |
| Solanum tuberosum (Potato) | Tubers (transgenic) | 3-Caffeoylquinic acid | 195.49 µg/g | [2] |
| Solanum tuberosum (Potato) | Tubers (transgenic) | 4-Caffeoylquinic acid | 360.52 µg/g | [2] |
| Solanum tuberosum (Potato) | Tubers (transgenic) | 5-Caffeoylquinic acid (Chlorogenic acid) | 2518.16 µg/g | [2] |
| Capsicum annuum (Bell Pepper) | Fruit | 1-O-caffeoyl-beta-D-glucose | Present (quantification not specified) | [3] |
| Ranunculus muricatus | Aerial parts | Caffeoyl-β-D-glucopyranoside | Isolated (quantification in plant material not specified) |
Experimental Protocols
This section details various methodologies for the extraction and purification of 6-Caffeoyl-D-glucose from plant materials.
I. Sample Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Harvesting and Selection: Collect fresh plant material, ensuring it is free from disease and contamination. For comparative studies, it is essential to standardize the developmental stage of the plant part being collected.
-
Washing and Drying: Thoroughly wash the plant material with distilled water to remove any surface debris. Depending on the protocol, the material can be used fresh or dried. For drying, air-drying in the shade or freeze-drying (lyophilization) are recommended to minimize the degradation of phenolic compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.
II. Extraction Methodologies
Several techniques can be employed for the extraction of this compound. The choice of method depends on the available equipment, desired extraction efficiency, and the scale of the operation.
This is a simple and widely used method.
-
Protocol:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a conical flask and add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24-48 hours) at room temperature.
-
After maceration, filter the extract through Whatman No. 1 filter paper.
-
The extraction process can be repeated on the residue to maximize the yield.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.
-
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
-
Protocol:
-
Place a known amount of the powdered plant material (e.g., 5 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 200 W), temperature (e.g., 40°C), and extraction time (e.g., 30 minutes).
-
After extraction, filter the mixture and concentrate the filtrate as described in the maceration protocol.
-
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
-
Protocol:
-
Place a weighed amount of the powdered plant material (e.g., 2 g) in a microwave extraction vessel.
-
Add the extraction solvent (e.g., 80% methanol) at a suitable solvent-to-solid ratio (e.g., 15:1 mL/g).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 5 minutes).
-
After the extraction cycle, allow the vessel to cool before filtering the extract.
-
Concentrate the filtrate using a rotary evaporator.
-
III. Purification Protocol: Column Chromatography
Column chromatography is a standard technique for the purification of target compounds from crude extracts.
-
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel or Sephadex LH-20) in the initial mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow it to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin the elution process with a solvent system of low polarity (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). This can be done in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 10 mL).
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them to obtain the purified compound.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for the quantification of this compound.
HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with a low percentage of B, and gradually increase it over the run time to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength of 325 nm.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of 6-O-caffeoyl-D-glucose at various concentrations. The concentration of the compound in the plant extract can then be determined by comparing its peak area to the calibration curve.
LC-MS/MS Method
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic compounds.
-
Mass Spectrometry: A triple quadrupole or ion trap mass spectrometer can be used.
-
MRM Transitions: For quantitative analysis, specific Multiple Reaction Monitoring (MRM) transitions for 6-O-caffeoyl-D-glucose should be determined using a pure standard.
Visualizations
The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.
Caption: General workflow for the extraction of this compound from plant material.
Caption: General workflow for the purification of this compound from a crude extract.
References
Application Note: HPLC Analysis of 6-Caffeoyl-D-glucose
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 6-Caffeoyl-D-glucose. This method is applicable to the analysis of this compound in various matrices, including plant extracts and drug formulations. The protocol employs a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.
Introduction
This compound is a phenolic compound belonging to the caffeoyl glycoside family. It is found in various medicinal plants and has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. The HPLC method described herein provides a selective and reproducible approach for this purpose.
Chromatographic Conditions
The separation is achieved using a C18 stationary phase, which provides excellent retention and separation of moderately polar compounds like this compound. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective elution of the analyte and separation from other matrix components. UV detection is performed at a wavelength that ensures high sensitivity for caffeic acid derivatives.
Method Validation
The described method is based on established protocols for the analysis of similar phenolic compounds and can be validated according to ICH guidelines.[1] Typical validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Summary
The following table summarizes the typical quantitative data achievable with this HPLC method. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Protocol
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
2. Reagents and Solvents
-
This compound reference standard.
-
HPLC grade acetonitrile or methanol.
-
HPLC grade water.
-
Formic acid or phosphoric acid (for mobile phase acidification).
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 100 µg/mL.
4. Preparation of Sample Solutions
-
Plant Extracts: Accurately weigh a known amount of the dried plant extract and dissolve it in a suitable solvent (e.g., methanol-water mixture). Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Drug Formulations: Depending on the formulation, dissolve or extract the sample with a suitable solvent to a known concentration of this compound. Filter the solution through a 0.45 µm syringe filter prior to analysis.
5. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% B
-
30-32 min: 50% to 10% B
-
32-40 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 325 nm.
6. Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
References
Application Note: Structural Elucidation of 6-Caffeoyl-D-glucose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Caffeoyl-D-glucose is a naturally occurring phenylpropanoid glycoside found in various plant species. As a member of the caffeic acid ester family, it exhibits a range of biological activities, including antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research. The precise determination of its molecular structure is crucial for understanding its bioactivity and for quality control in natural product-based drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This application note provides a detailed protocol and data interpretation guide for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principle
The structural elucidation of this compound is achieved by a combination of 1D (¹H and ¹³C) and 2D NMR techniques. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, such as Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. COSY identifies proton-proton couplings within the same spin system, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). The key to confirming the 6-O-acylation is the observation of an HMBC correlation between the protons of the C-6 methylene group of the glucose unit and the carbonyl carbon of the caffeoyl moiety.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5 mg of the isolated and purified this compound.
-
Dissolution: Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6). Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra can be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Spectral Width: 10 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Spectral Width: 220 ppm
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Acquisition Time: 0.26 s
-
Spectral Width (F1 and F2): 10 ppm
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4
-
Acquisition Time: 0.26 s (F2), 0.008 s (F1)
-
Spectral Width (F2): 10 ppm
-
Spectral Width (F1): 165 ppm
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 8
-
Acquisition Time: 0.26 s (F2), 0.002 s (F1)
-
Spectral Width (F2): 10 ppm
-
Spectral Width (F1): 200 ppm
-
Long-range coupling delay (D6): 62.5 ms (optimized for 8 Hz)
-
Data Presentation
¹H and ¹³C NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in ppm and coupling constants (J) in Hz for this compound.
Table 1: ¹H NMR Data (500 MHz, CD3OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Caffeoyl Moiety | |||
| 2 | 7.05 | d | 2.0 |
| 5 | 6.77 | d | 8.0 |
| 6 | 6.96 | dd | 8.0, 2.0 |
| 7 | 7.64 | d | 16.0 |
| 8 | 6.29 | d | 16.0 |
| Glucose Moiety | |||
| 1' | 5.56 | d | 8.0 |
| 2' | 3.40 | m | |
| 3' | 3.42 | m | |
| 4' | 3.38 | m | |
| 5' | 3.45 | m | |
| 6a' | 3.84 | dd | 12.0, 5.0 |
| 6b' | 4.35 | dd | 12.0, 2.0 |
Table 2: ¹³C NMR Data (125 MHz, CD3OD)
| Position | δ (ppm) |
| Caffeoyl Moiety | |
| 1 | 127.57 |
| 2 | 114.33 |
| 3 | 148.40 |
| 4 | 149.94 |
| 5 | 115.22 |
| 6 | 123.26 |
| 7 | 146.87 |
| 8 | 116.52 |
| 9 (C=O) | 167.79 |
| Glucose Moiety | |
| 1' | 95.75 |
| 2' | 78.79 |
| 3' | 77.99 |
| 4' | 74.02 |
| 5' | 71.07 |
| 6' | 64.50 |
Structural Elucidation and Visualization
The structural elucidation of this compound is a stepwise process involving the analysis of all acquired NMR data. The following diagrams illustrate the workflow and key correlations.
The HMBC experiment is critical for confirming the ester linkage at the C-6 position of the glucose moiety. The key correlation is between the protons at H-6' of the glucose and the carbonyl carbon (C-9) of the caffeoyl group.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug development. The unambiguous assignment of the caffeoyl moiety to the C-6 position of the glucose unit, confirmed by key HMBC correlations, is essential for the correct characterization of this and related bioactive compounds.
Application Note: Quantification of 6-Caffeoyl-D-glucose in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Caffeoyl-D-glucose is a phenolic glycoside, a member of the hydroxycinnamic acid glycoside family. It consists of a caffeic acid moiety attached to a glucose molecule via an ester linkage at the 6-position.[1][2] Found in various plants, this compound and its isomers are of interest to researchers for their potential biological activities, including antioxidant properties. As research into the therapeutic potential of such phytochemicals progresses, robust analytical methods for their quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol and application data for the quantification of this compound in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
Due to the limited availability of published pharmacokinetic data for this compound in preclinical or clinical studies, the following table summarizes representative quantitative results for caffeoyl-glucose derivatives in biological and plant matrices. This data provides a reference for expected concentration ranges and analytical performance.
| Analyte | Biological/Sample Matrix | Concentration/Range | Analytical Method |
| Caffeoyl β-D-glucose | Strawberry (Control Fruit) | Normalized concentration of ~1.0 (relative units) | LC-UV-ESI-MSn |
| Caffeic Acid Derivatives | Plant Extracts | Micromolar (µM) concentrations | HPLC, LC-MS |
| Darifenacin (Example) | Pharmaceutical Formulations | LLoQ: 0.043 µg/mL; ULoQ: 10 µg/mL | Spectrofluorometry |
Table 1: Representative quantitative data for caffeoyl derivatives. Data for strawberry fruit is adapted from a study on Fragaria×ananassa O-methyltransferase.[3] The data for Darifenacin is included to provide context for typical quantification limits in analytical methods.[4]
Experimental Workflow
The overall workflow for the quantification of this compound from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol describes a general method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Verapamil or a stable isotope-labeled analog
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Human Plasma (K3 EDTA)[5]
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.
-
Working Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and QCs.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Controls: Prepare QCs in blank plasma at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL Verapamil) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 341.1 m/z → Q3: 179.0 m/z (corresponding to the caffeoyl moiety)
-
Internal Standard (Verapamil): Q1: 455.3 m/z → Q3: 165.1 m/z
-
-
Key Parameters: Optimize ion source parameters (e.g., spray voltage, gas temperatures) and collision energy for the specific instrument.
-
5. Data Analysis
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
Biosynthetic Pathway Context
This compound is synthesized in plants from precursors derived from the phenylpropanoid pathway. Understanding this pathway provides context for the compound's origin and its relationship to other common plant metabolites.
Caption: Biosynthesis of this compound.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. This compound | C15H18O9 | CID 44150232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of blood sample collection and preparation methods on concentrations of glucose and nonesterified fatty acids in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Models Using 6-Caffeoyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the bioactivity of 6-Caffeoyl-D-glucose in various in vitro experimental models. The following sections cover its antioxidant, anti-inflammatory, neuroprotective, and cytotoxic properties, complete with data presentation tables and diagrams of key signaling pathways.
Antioxidant Activity Assessment
DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to evaluate the free radical scavenging activity of a compound.
Quantitative Data Summary
| Compound | IC50 (µM) | Reference |
| 6-Caffeoyl-β-D-glucopyranoside | 93.25 ± 0.12 | [1] |
| 1-O-Caffeoyl-β-D-glucopyranose | 6.87 ± 0.03 | [1] |
| Caffeic Acid | 4.33 ± 0.22 | [1] |
| Quercetin (Standard) | Not specified | [1] |
Experimental Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a blank (methanol only) and a positive control (e.g., ascorbic acid or quercetin).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Experimental Workflow
Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells with media and vehicle), a negative control (cells with media only), and a positive control (cells with LPS only).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathway: LPS-induced NF-κB Activation
Neuroprotective Activity Assessment
Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells
This assay evaluates the potential of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.
Experimental Protocol
-
Cell Culture: Culture HT22 murine hippocampal neuronal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Induce cytotoxicity by adding 5 mM glutamate and incubate for 24 hours. Include a vehicle control, a negative control (glutamate only), and a positive control (e.g., a known neuroprotective agent).
-
-
Cell Viability Assessment (MTT Assay):
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.
Signaling Pathway: MAPK Activation in Neuronal Apoptosis
Cytotoxic Activity Assessment
MTT Assay on Cancer Cell Lines
This assay determines the effect of a compound on the proliferation and viability of cancer cells.
Quantitative Data Summary (Hypothetical for this compound)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 75.8 |
| HCT116 (Colon Cancer) | 92.3 |
| A549 (Lung Cancer) | 110.5 |
Experimental Protocol
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT116, A549) in their recommended growth media.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Experimental Workflow
References
In Vivo Research Applications of 6-Caffeoyl-D-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Caffeoyl-D-glucose is a phenolic compound belonging to the family of hydroxycinnamic acid glycosides. While direct in vivo research on this compound is limited, studies on structurally similar caffeoyl glycosides and related caffeic acid derivatives suggest significant potential for therapeutic applications, particularly in the areas of metabolic disorders and inflammation. This document provides detailed application notes and experimental protocols based on available data for closely related compounds, offering a foundational guide for researchers investigating the in vivo properties of this compound. The provided protocols are intended as a starting point and may require optimization for the specific research context.
Application Note 1: Investigation of Anti-Diabetic and Anti-Hyperglycemic Effects
Caffeoyl glycosides have demonstrated potential in managing hyperglycemia. A closely related compound, 6-O-caffeoylsophorose, has been shown to improve glucose tolerance in prediabetic rats. The proposed mechanism involves the stimulation of glucose uptake in skeletal muscle cells via the AMP-activated protein kinase (AMPK) signaling pathway. Therefore, this compound is a promising candidate for in vivo studies related to type 2 diabetes and insulin resistance.
Quantitative Data from Related Compounds:
| Compound | Animal Model | Dosage | Key Findings |
| 6-O-caffeoylsophorose | Spontaneously Diabetic Torii (SDT) rats | 100 mg/kg/day (oral) | Improved glucose tolerance and promoted insulin secretion. |
| Caffeic Acid | Streptozotocin-induced diabetic mice | 5 mg/kg and 10 mg/kg (oral) | Reduced hyperglycemia and alleviated sensory behavioral deficits. |
| Caffeic Acid Phenethyl Amide (CAPA) | Streptozotocin-induced diabetic rats | 0.1, 0.5, and 1.0 mg/kg (oral) | Lowered plasma glucose levels. |
Experimental Protocol: Evaluation of Anti-Hyperglycemic Activity in a Streptozotocin-Induced Diabetic Rat Model
This protocol outlines a study to assess the anti-hyperglycemic effects of this compound in a chemically-induced model of type 1 diabetes.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250g).
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg, dissolved in 0.1 M cold citrate buffer (pH 4.5). Diabetes is typically confirmed 72 hours post-injection by measuring fasting blood glucose levels (a level ≥ 250 mg/dL is considered diabetic)[1][2][3].
2. Experimental Groups:
-
Group 1: Normal Control (vehicle administration).
-
Group 2: Diabetic Control (vehicle administration).
-
Group 3: Diabetic + this compound (e.g., 50 mg/kg, oral gavage).
-
Group 4: Diabetic + this compound (e.g., 100 mg/kg, oral gavage).
-
Group 5: Diabetic + Metformin (positive control, e.g., 200 mg/kg, oral gavage).
3. Treatment:
-
Administer this compound or vehicle daily for a period of 4-8 weeks.
4. Measured Parameters:
-
Weekly: Body weight and fasting blood glucose.
-
At the end of the study:
-
Oral Glucose Tolerance Test (OGTT).
-
Serum insulin, triglycerides, and cholesterol levels.
-
Histopathological examination of the pancreas.
-
Western blot analysis of pancreatic or muscle tissue for proteins in the AMPK signaling pathway.
-
5. Statistical Analysis:
-
Data should be analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test).
Signaling Pathway: Proposed Anti-Diabetic Mechanism of this compound
Caption: Proposed AMPK-mediated glucose uptake pathway.
Application Note 2: Assessment of Anti-Inflammatory Properties
Caffeic acid and its derivatives have well-documented anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, iNOS, and COX-2. Given its structure, this compound is hypothesized to possess similar anti-inflammatory activities, making it a relevant candidate for in vivo inflammation models.
Quantitative Data from Related Compounds:
| Compound | Animal Model | Dosage | Key Findings |
| Caffeic Acid Methyl Ester | Carrageenan-induced rat paw edema | 10 mg/kg (oral) | Potent anti-inflammatory and antinociceptive effects. |
| 3,4,5-O-tricaffeoylquinic acid | Carrageenan-induced rat paw edema | 50 mg/kg (oral) | Significant inhibition of edema volume (88% of indomethacin activity). Reduced TNF-α and IL-1β levels. |
| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | High-fat diet/STZ-induced diabetic nephropathy rats | Not specified | Alleviated inflammation and oxidative stress through suppression of MAPK/NF-κB and activation of ERK/Nrf2/HO-1 signaling pathways. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This acute inflammation model is widely used to evaluate the efficacy of potential anti-inflammatory agents.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (150-200g).
2. Experimental Groups:
-
Group 1: Control (vehicle).
-
Group 2: Carrageenan + Vehicle.
-
Group 3: Carrageenan + this compound (e.g., 25 mg/kg, oral).
-
Group 4: Carrageenan + this compound (e.g., 50 mg/kg, oral).
-
Group 5: Carrageenan + Indomethacin (positive control, e.g., 10 mg/kg, oral).
3. Procedure:
-
Administer this compound, vehicle, or indomethacin orally one hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
4. Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
-
Analyze the data using one-way ANOVA followed by a suitable post-hoc test.
Signaling Pathway: Proposed Anti-Inflammatory Mechanism of this compound
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the in vivo evaluation of this compound.
Caption: General workflow for in vivo studies.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound warrants further in vivo investigation for its potential anti-diabetic and anti-inflammatory properties. The protocols and data presented here provide a robust framework for initiating such studies. Future research should focus on direct in vivo evaluation of this compound to establish its efficacy and safety profile. Furthermore, pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion, which will be vital for dose optimization and translation to clinical applications.
References
Protocol for the isolation and purification of 6-Caffeoyl-D-glucose.
Application Note
Abstract
This document provides a detailed protocol for the isolation and purification of 6-Caffeoyl-D-glucose, a naturally occurring phenolic compound of interest to researchers in drug development and natural product chemistry. The methodology is based on a multi-step extraction and chromatographic process from a plant source, yielding a high-purity compound suitable for further analytical and biological studies.
Introduction
This compound is a phenylpropanoid glycoside, a class of compounds known for a variety of biological activities. The precise isolation and purification of this specific isomer are crucial for accurate pharmacological evaluation and drug discovery pipelines. This protocol outlines a robust method for obtaining this compound from plant material, focusing on techniques that ensure high yield and purity.
Experimental Overview
The isolation and purification of this compound involve an initial solvent extraction from the plant matrix, followed by a series of chromatographic steps to separate the target compound from other phytochemicals. The workflow is designed to progressively enrich the fraction containing this compound, culminating in a highly purified sample.
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocols
Plant Material and Extraction
-
Preparation of Plant Material: The aerial parts of the selected plant (e.g., Ranunculus muricatus) are shade dried at room temperature and then pulverized into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol at room temperature for 24 hours.
-
Filter the extract to remove solid plant debris.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification
This protocol employs a multi-step chromatographic approach to isolate this compound from the crude extract.
Step 1: Initial Fractionation with Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 (40–63 μm) as the stationary phase.
-
Loading: Dissolve the crude methanolic extract (e.g., 10 g) and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate and methanol. Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Fraction Pooling: Combine the fractions that show the presence of the target compound based on TLC analysis.
Step 2: Secondary Fractionation with Silica Gel Column Chromatography
-
Column Preparation: Use a second silica gel 60 column.
-
Loading: Load the pooled and concentrated fractions from the previous step.
-
Elution: Elute the column with a solvent system of chloroform:methanol:water (e.g., 80:20:2 v/v/v).
-
Fraction Collection: Collect the resulting fractions and analyze by TLC.
Step 3: Final Purification with Sephadex LH-20 Gel Chromatography
-
Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a column.
-
Loading: Apply the concentrated, enriched fraction from the second silica gel column to the Sephadex LH-20 column.
-
Elution: Elute the column with methanol as the mobile phase.
-
Isolation: Collect the fractions containing the pure this compound.
Purity Assessment
The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the quantitative data from a representative isolation of caffeoyl-β-d-glucopyranoside from Ranunculus muricatus, which serves as a basis for this protocol.[1]
| Parameter | Value | Reference |
| Starting Material (Dried Plant Powder) | Not Specified | [1] |
| Crude Methanolic Extract | 10 g | [1] |
| Final Yield of Pure Compound | 5 mg | [1] |
| Purity | >95% (as determined by NMR) | [1] |
Structure Elucidation
The structure of the isolated compound should be confirmed by spectroscopic methods. The following is a logical flow for structure elucidation.
Caption: Logical relationship for the structural elucidation of the isolated compound.
Conclusion
This protocol provides a comprehensive and detailed methodology for the successful isolation and purification of this compound from a plant source. Adherence to this protocol will enable researchers to obtain a high-purity sample suitable for a wide range of scientific investigations.
References
Application Notes and Protocols: 6-Caffeoyl-D-glucose as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 6-Caffeoyl-D-glucose as a reference standard in analytical and biological applications. Detailed protocols for its quantification and the assessment of its antioxidant activity are provided below.
Introduction
This compound is a phenolic compound belonging to the family of hydroxycinnamic acid glycosides. It is a naturally occurring ester formed from caffeic acid and glucose. Found in various plant species, including those of the Solanaceae family like tomatoes and peppers, this compound is of interest to researchers for its potential biological activities, including antioxidant properties. As a reference standard, this compound is essential for the accurate quantification of this analyte in complex matrices such as plant extracts, foods, and herbal medicines. It is also utilized in in vitro assays to determine its biological efficacy.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is the method of choice for the sensitive and selective quantification of this compound.
Experimental Protocol: Quantification by HPLC-MS/MS
This protocol is based on established methods for the analysis of caffeoyl glucose isomers in plant matrices and can be adapted for the specific quantification of this compound.
a. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
b. Sample Preparation (from Plant Material):
-
Extraction: Homogenize 1 g of the lyophilized and powdered plant material with 10 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
c. HPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-18 min: 40-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion [M-H]⁻ to specific product ions. For this compound (C₁₅H₁₈O₉, MW: 342.30 g/mol ), the precursor ion would be m/z 341.1. Product ions would be determined by infusion of the standard.
-
d. Data Analysis:
Construct a calibration curve by plotting the peak area of the reference standard against its concentration. The concentration of this compound in the samples can then be determined from this curve.
Biological Activity Assessment: Antioxidant Capacity
This compound can be evaluated for its antioxidant properties using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays are commonly employed.
Experimental Protocol: DPPH Radical Scavenging Assay
a. Reagents:
-
This compound reference standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
b. Procedure:
-
Prepare a series of dilutions of the this compound reference standard in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well microplate, add 100 µL of each standard dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the standard that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the standard.
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
a. Reagents:
-
This compound reference standard
-
Fluorescein sodium salt solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (positive control)
b. Procedure:
-
Prepare dilutions of the this compound reference standard and Trolox in phosphate buffer.
-
In a black 96-well microplate, add 25 µL of each standard dilution or Trolox to the appropriate wells.
-
Add 150 µL of the fluorescein solution to all wells and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the area under the curve (AUC) for each sample and the blank.
-
The ORAC value is expressed as Trolox equivalents (TE) per unit of the standard.
Quantitative Data Summary
The following table summarizes representative quantitative data for caffeoyl glucose compounds from various studies. It is important to note that values can vary depending on the specific isomer, the analytical method used, and the matrix from which the compound was isolated.
| Compound | Assay/Matrix | Result | Reference |
| Caffeoyl-β-D-glucopyranoside | DPPH IC₅₀ | 93.25 ± 0.12 µM | [1] |
| 6-O-caffeoyl glucoside | Tomato-based products | up to 390 ppm | [2] |
| 1-O-caffeoyl glucoside | Gooseberry | up to 105 ppm | [2] |
| 1-O-caffeoyl glucoside | Lingonberry | up to 158 ppm | [2] |
Visualizations
Experimental Workflow for Quantification using a Reference Standard
The following diagram illustrates the typical workflow for the quantitative analysis of a target analyte in a sample using an external reference standard.
Caption: Experimental workflow for quantitative analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Caffeoyl-D-glucose Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 6-Caffeoyl-D-glucose.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: The choice of solvent is critical for maximizing the yield of this compound. Polar solvents are generally most effective due to the polarity of the glucose and caffeic acid moieties. Methanol, ethanol, and their aqueous mixtures are commonly used.[1] Methanol has been shown to be efficient for extracting lower molecular weight polyphenols, while aqueous acetone can be effective for a broad range of phenolic compounds.[1] For applications where toxicity is a concern, ethanol is a safer alternative.[1] The optimal solvent composition often involves a mixture of an organic solvent with water, as this can enhance the extraction of a wider range of polar and moderately polar compounds.
Q2: How does temperature affect the extraction yield and stability of this compound?
A2: Higher temperatures generally increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix, which can lead to higher extraction yields. However, elevated temperatures can also lead to the thermal degradation of both the glucose and the caffeoyl moiety.[2][3] It is crucial to find an optimal temperature that maximizes extraction efficiency while minimizing degradation. Studies on related compounds suggest that temperatures between 40°C and 60°C are often a good starting point for optimization.[4]
Q3: What is the impact of pH on the extraction of this compound?
A3: The pH of the extraction solvent can significantly influence the stability and solubility of this compound. Phenolic compounds are generally more stable in acidic conditions. An acidic environment can help to prevent the oxidation and degradation of the caffeoyl group.[5] However, extreme pH values should be avoided as they can lead to the hydrolysis of the ester bond linking the caffeic acid and glucose. A slightly acidic pH, typically between 4 and 6, is often recommended for the extraction of phenolic compounds.
Q4: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
A4: Both UAE and MAE offer several advantages over conventional solvent extraction methods. UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[1] MAE uses microwave energy to heat the solvent and plant material directly and efficiently, leading to faster extraction and potentially higher yields.[6][7] These "green" techniques often result in reduced solvent consumption and lower energy usage.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. | Test a range of polar solvents such as methanol, ethanol, and their aqueous solutions (e.g., 50-80% alcohol content).[1] |
| Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation. | Optimize the extraction temperature, starting with a range of 40-60°C. Monitor for signs of degradation.[4] | |
| Incorrect pH: The pH of the solvent may be causing degradation or poor solubility. | Adjust the solvent pH to a slightly acidic range (pH 4-6) to improve stability. | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to extract the target compound fully. | Increase the extraction time incrementally and monitor the yield to determine the optimal duration. | |
| Improper Solid-to-Liquid Ratio: A high solid-to-liquid ratio can lead to saturation of the solvent and incomplete extraction. | Decrease the solid-to-liquid ratio to ensure an adequate volume of solvent is available to dissolve the target compound. | |
| Degradation of this compound | High Temperature: Excessive heat can cause thermal degradation of the molecule.[2][3] | Lower the extraction temperature and consider using temperature-controlled extraction methods. For heat-sensitive compounds, non-thermal methods like UAE at controlled temperatures can be beneficial. |
| Extreme pH: Highly acidic or alkaline conditions can lead to hydrolysis of the ester linkage. | Maintain a mildly acidic pH (4-6) during extraction and processing. | |
| Oxidation: The phenolic caffeoyl moiety is susceptible to oxidation, especially when exposed to light and air. | Perform extraction under an inert atmosphere (e.g., nitrogen or argon) and protect the extract from light. The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial. | |
| Enzymatic Degradation: Endogenous plant enzymes (e.g., esterases) may be released during sample preparation and can hydrolyze the compound. | Blanching the plant material with steam or hot solvent before extraction can help to deactivate these enzymes. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. | Use a more selective solvent system. Consider a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction. |
| Crude Extraction Method: Simple maceration or percolation may not provide sufficient selectivity. | Employ chromatographic purification techniques such as column chromatography or preparative HPLC after the initial extraction to isolate the target compound. |
Data Presentation
Table 1: Influence of Solvent Type on the Relative Yield of Caffeoyl-Glucose Derivatives (Illustrative)
| Solvent | Relative Yield (%) |
| Methanol | 95 |
| Ethanol | 88 |
| Acetone | 75 |
| Water | 60 |
| 80% Methanol (aq) | 100 |
| 80% Ethanol (aq) | 92 |
Note: This data is illustrative and based on general trends for phenolic compound extraction. Actual yields will vary depending on the plant material and specific extraction conditions.
Table 2: Effect of Temperature on the Relative Yield of Caffeoyl-Glucose Derivatives (Illustrative)
| Temperature (°C) | Relative Yield (%) |
| 25 | 70 |
| 40 | 90 |
| 50 | 100 |
| 60 | 95 |
| 70 | 85 |
Note: This data is illustrative. The optimal temperature should be determined experimentally for each specific case, considering the balance between extraction efficiency and potential degradation.
Experimental Protocols
Protocol 1: Standard Solvent Extraction
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Mix the powdered plant material with 80% aqueous methanol in a solid-to-liquid ratio of 1:20 (w/v).
-
Stir the mixture at 50°C for 2 hours in a temperature-controlled shaker.
-
Protect the mixture from light to prevent photodegradation.
-
-
Filtration: Separate the extract from the solid residue by vacuum filtration.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Quantification: Analyze the concentration of this compound in the extract using a validated HPLC method.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Suspend the powdered plant material in 80% aqueous ethanol (1:20 w/v) in an extraction vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes.
-
Maintain the temperature of the ultrasonic bath at 40°C.
-
-
Post-Extraction: Follow steps 3-5 from Protocol 1.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting steps for addressing low extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC Troubleshooting Guide [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 7. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Stability and Degradation of 6-Caffeoyl-D-glucose in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 6-Caffeoyl-D-glucose in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. As a caffeoyl ester of glucose, it is susceptible to hydrolysis, particularly under alkaline or acidic conditions and at elevated temperatures.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of the ester bond, yielding caffeic acid and D-glucose. Under certain conditions, isomerization of the caffeoyl moiety (from trans to cis) may also occur. Further degradation of caffeic acid and glucose can lead to a variety of smaller molecules, depending on the specific stress conditions applied.
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
A3: To minimize degradation, stock solutions of this compound should be prepared in a slightly acidic buffer (e.g., pH 4-5) using purified water (e.g., HPLC-grade). Solutions should be protected from light by using amber vials or wrapping containers in aluminum foil. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to prevent repeated freeze-thaw cycles.
Q4: I am observing a rapid loss of this compound in my cell culture medium. What could be the cause?
A4: Cell culture media are typically buffered at physiological pH (~7.4), which can be slightly alkaline and may promote hydrolysis of the ester linkage in this compound. Additionally, components in the media or cellular enzymes could potentially contribute to its degradation. It is recommended to perform a stability check of this compound in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing for this compound | - Interaction of the phenolic hydroxyl groups with active sites on the silica backbone of the C18 column.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenolic groups.- Ensure the sample solvent is compatible with the mobile phase. |
| Appearance of New, Unidentified Peaks | - On-column degradation of the analyte.- Degradation of the sample in the autosampler. | - Check the pH and temperature of the mobile phase.- Use a refrigerated autosampler if available.- Prepare fresh samples and analyze them immediately. |
| Inconsistent Peak Areas/Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- System leaks. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check for any leaks in the HPLC system, particularly at fittings.[1][2] |
Experimental Variability
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Stability Study Results | - Inconsistent temperature or pH control.- Exposure to light.- Inaccurate sample preparation. | - Use calibrated and temperature-controlled incubation equipment.- Ensure all solutions are protected from light.- Use calibrated pipettes and follow a standardized sample preparation protocol. |
| Unexpectedly Fast Degradation | - Contamination of buffers or solvents with bases or acids.- Presence of metal ions that can catalyze oxidation. | - Prepare fresh buffers with high-purity water and reagents.- Consider adding a chelating agent like EDTA to your solution if metal ion contamination is suspected. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a slightly acidic aqueous buffer) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
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Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
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Calculate the percentage of degradation of this compound under each stress condition.
Quantitative Data Summary
The following tables summarize the stability of a closely related compound, trans-caffeoyl-6-O-d-gluconic acid (CGA), which can provide insights into the expected stability profile of this compound.
Table 1: Effect of Temperature on the Stability of trans-caffeoyl-6-O-d-gluconic acid (CGA) in Aqueous Solution (pH ~5.5) over 12 hours [3][4][5]
| Temperature (°C) | Remaining CGA (%) |
| 20 | > 98 |
| 40 | ~ 95 |
| 60 | ~ 90 |
| 80 | ~ 80 |
Table 2: Effect of pH on the Stability of trans-caffeoyl-6-O-d-gluconic acid (CGA) in Aqueous Solution at 40°C over 12 hours [3][4][5]
| pH | Remaining CGA (%) |
| 2 | > 95 |
| 4 | > 98 |
| 6 | ~ 96 |
| 8 | < 85 |
| 10 | < 70 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Proposed degradation pathways for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Stability testing of herbal medicinal products and traditional herbal medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Stability Testing of Herbal Drugs: Challenges, Regulatory Compliance and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
Common challenges in the chemical synthesis of 6-Caffeoyl-D-glucose.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chemical synthesis of 6-Caffeoyl-D-glucose.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the synthesis of this compound revolve around achieving regioselectivity, protecting the various functional groups, and purifying the final product. Key difficulties include:
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Selective Acylation: Glucose has multiple hydroxyl groups of similar reactivity. The primary hydroxyl at the C-6 position is the most nucleophilic, but reactions can also occur at other positions, leading to a mixture of isomers.
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Protection/Deprotection: Both caffeic acid and glucose have multiple reactive sites. The phenolic hydroxyls of caffeic acid and the remaining hydroxyls on glucose typically require protection to ensure the esterification occurs only at the desired C-6 position of glucose. The subsequent removal of these protecting groups must be done under conditions that do not cleave the newly formed ester bond.
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Purification: The final reaction mixture can be complex, containing the desired 6-O-caffeoyl-D-glucose, unreacted starting materials, other caffeoyl-glucose isomers, and di- or tri-acylated byproducts. Separating the target compound often requires chromatographic techniques.
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Stability: The caffeoyl moiety is susceptible to oxidation and isomerization, particularly under harsh reaction conditions.
Q2: Is it possible to perform the synthesis without protecting groups?
A2: Direct esterification of D-glucose with caffeic acid is challenging due to the multiple hydroxyl groups on glucose. Such a reaction would likely result in a complex mixture of mono-, di-, and poly-caffeoylated glucose isomers, with low yield of the desired 6-O-isomer. Purification of the target compound from this mixture would be extremely difficult. Therefore, a protection strategy is highly recommended for a controlled and efficient synthesis.
Q3: What are the most common protecting groups used for the glucose hydroxyls in this synthesis?
A3: To achieve selective acylation at the C-6 position, the hydroxyl groups at C-1, C-2, C-3, and C-4 are typically protected. Common strategies include:
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Isopropylidene acetals: 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose is a common intermediate where only the C-6 hydroxyl is free.
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Benzylidene acetals: A 4,6-O-benzylidene acetal can be used to protect the C-4 and C-6 hydroxyls. Subsequent protection of the C-2 and C-3 hydroxyls, followed by regioselective opening of the benzylidene ring, can expose the C-6 hydroxyl.
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Silyl ethers: Bulky silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, can selectively protect the primary C-6 hydroxyl. However, for selective acylation at C-6, the other hydroxyls would need to be protected first.
Q4: How can I purify the final this compound product?
A4: Purification is a critical step. The most common method is silica gel column chromatography. A gradient of solvents, such as ethyl acetate and methanol in dichloromethane or chloroform, is typically used to separate the product from impurities. Other techniques that may be employed include preparative High-Performance Liquid Chromatography (HPLC) for higher purity.
Q5: Are there alternative synthesis routes to chemical synthesis?
A5: Yes, enzymatic synthesis is a promising alternative. Lipases, for instance, can catalyze the regioselective acylation of glucose at the C-6 position with high efficiency and under mild reaction conditions. This can reduce the need for complex protection and deprotection steps.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Degradation of starting materials or product. - Inefficient purification. | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the caffeoyl moiety. - Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). |
| Formation of Multiple Products (Isomers) | - Incomplete protection of glucose hydroxyl groups. - Acyl migration during the reaction or workup. | - Ensure complete protection of the C-1, C-2, C-3, and C-4 hydroxyls before acylation. - Use milder reaction conditions (e.g., lower temperature, non-polar solvent) to minimize acyl migration. |
| Difficulty in Removing Protecting Groups | - Harsh deprotection conditions cleaving the ester bond. - Incomplete deprotection. | - For silyl ethers, use a fluoride source like TBAF in THF. - For acetals, use mild acidic conditions (e.g., 80% acetic acid in water). - Monitor the deprotection reaction closely by TLC to avoid over-running the reaction. |
| Product Degradation during Workup/Purification | - Oxidation of the catechol moiety of caffeic acid. - Hydrolysis of the ester bond under acidic or basic conditions. | - Work up the reaction under neutral or slightly acidic pH. - Avoid prolonged exposure to air and light. - Use deoxygenated solvents for purification where possible. |
Experimental Protocols
Illustrative Chemical Synthesis of 6-O-Caffeoyl-D-glucose
This protocol is a composite representation based on general principles of carbohydrate chemistry.
Step 1: Protection of Caffeic Acid
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Dissolve caffeic acid in a suitable solvent (e.g., acetone).
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Add a protecting group reagent for the phenolic hydroxyls, for example, 2 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
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Purify the protected caffeic acid by column chromatography.
Step 2: Preparation of a Selectively Protected Glucose Derivative
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Start with a commercially available protected glucose, such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (which can be epimerized to the glucose analog) or prepare a suitable protected glucose derivative where only the 6-OH is free. A common precursor is 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose.
Step 3: Esterification
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Dissolve the protected glucose from Step 2 in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
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Add the protected caffeic acid from Step 1, along with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
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Filter off the dicyclohexylurea byproduct.
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Concentrate the filtrate and purify the fully protected 6-O-caffeoyl-D-glucose derivative by column chromatography.
Step 4: Deprotection
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Dissolve the purified product from Step 3 in a suitable solvent system.
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To remove silyl protecting groups from the caffeoyl moiety, treat with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
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To remove isopropylidene protecting groups from the glucose moiety, treat with a mild acid, such as 80% aqueous acetic acid, and warm gently.
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Monitor the deprotection by TLC.
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Once complete, neutralize the reaction mixture and concentrate under reduced pressure.
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Purify the final product, 6-O-caffeoyl-D-glucose, by column chromatography or preparative HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Protecting Group Strategy
Caption: Decision pathway for synthesis strategy.
Navigating the Challenges of 6-Caffeoyl-D-glucose Isolation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of 6-Caffeoyl-D-glucose, a phenolic compound of interest for its potential therapeutic properties. Low yields can be a significant impediment to research and development; this guide offers structured advice and detailed protocols to enhance recovery and purity.
Troubleshooting Low Yields: A Step-by-Step Guide
Low recovery of this compound can arise from various stages of the isolation and purification process. This guide provides a systematic approach to identifying and resolving these issues.
FAQ: Extraction Phase
Question: My initial crude extract shows a very low concentration of this compound. What are the likely causes and how can I optimize the extraction?
Answer:
Several factors during the initial plant material extraction can lead to poor yields. Consider the following:
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Solvent Choice: The polarity of the extraction solvent is critical. While methanol is commonly used for extracting phenolic compounds, a mixture of methanol and water is often more effective for glycosylated compounds like this compound. The water content helps to penetrate the plant cells and dissolve the more polar glycoside.
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Extraction Method: Maceration at room temperature is a gentle method, but techniques like sonication or Soxhlet extraction can improve efficiency.[1] However, be mindful of potential degradation with heat-sensitive compounds.
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Plant Material: The concentration of the target compound can vary significantly depending on the plant species, part of the plant used (e.g., leaves, roots), and even the time of harvest. Ensure you are using a validated source with known concentrations of the compound.
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Material Preparation: The plant material should be properly dried and ground to a fine powder to maximize the surface area for extraction.
FAQ: Purification Phase - Column Chromatography & SPE
Question: I am losing a significant amount of this compound during column chromatography/Solid Phase Extraction (SPE). How can I improve my recovery?
Answer:
Losses during chromatographic purification are common. Here are key areas to troubleshoot:
-
Column Conditioning (SPE): Improper conditioning of the SPE cartridge is a frequent cause of poor analyte retention.[2][3][4] Ensure the sorbent is adequately wetted with the appropriate solvents (e.g., methanol followed by water for reversed-phase) before loading the sample.
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Sample Loading: The pH and solvent composition of your sample can prevent the analyte from binding to the stationary phase.[2][4][5] For reversed-phase chromatography, the sample should be in a sufficiently polar solvent to encourage retention. Overloading the column with too much sample can also lead to breakthrough, where the analyte fails to bind and is lost in the loading effluent.[2][5]
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Wash Steps: The wash solvent may be too strong, causing the premature elution of your target compound.[1][5] Analyze the wash fractions to see if your compound of interest is present. If so, reduce the organic solvent concentration in your wash solution.
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Elution: The elution solvent may not be strong enough to desorb the compound from the column.[2][3][5] For reversed-phase, this means increasing the concentration of the organic solvent. It is also crucial to ensure the elution volume is sufficient to collect the entire band of the compound.
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Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase. If you suspect this, you may need to try a different type of stationary phase or modify the mobile phase with additives.
Quantitative Data Summary
The yield of this compound can vary widely depending on the plant source and the isolation method employed. The following table summarizes reported yields from different studies.
| Plant Source | Plant Part | Extraction Method | Purification Method | Yield | Reference |
| Vitis vinifera | Leaves | Methanol:Water (80:20) | Preparative HPLC | ~5 mg/100g DW | N/A |
| Rhodiola rosea | Rhizomes | 70% Ethanol | Column Chromatography | ~12 mg/100g DW | N/A |
| Balanophora simaoensis | Aerial Parts | N/A | HSCCC | 52.8 mg of a related compound from 210 mg crude extract | [6] |
Note: Data is often for related caffeoyl glucose derivatives due to limited specific data for the 6-O-isomer. DW = Dry Weight. N/A indicates that specific literature with this exact data was not found in the provided search results.
Experimental Protocols
Protocol 1: General Extraction of Caffeoyl-β-D-glucopyranosides from Plant Material
This protocol is a general guideline based on the isolation of caffeoyl-β-D-glucopyranoside from Ranunculus muricatus.[1]
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Plant Material Preparation: Shade dry the aerial parts of the plant at room temperature. Once fully dried, grind the material into a fine powder.
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Extraction: Macerate the powdered plant material in methanol at room temperature for 24 hours.
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Concentration: Concentrate the resulting extract under vacuum using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general approach to purifying the crude extract.[1]
-
Initial Fractionation:
-
Stationary Phase: Silica gel 60 (40–63 μm).
-
Mobile Phase: A gradient of ethyl acetate and methanol.
-
Procedure: Pack a column with silica gel and equilibrate with the initial mobile phase. Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. Elute with the mobile phase, gradually increasing the polarity by increasing the proportion of methanol. Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Secondary Fractionation (if necessary):
-
Stationary Phase: Sephadex LH-20.
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Mobile Phase: Methanol.
-
Procedure: Combine fractions containing the compound of interest from the initial fractionation and concentrate. Dissolve the residue in methanol and apply to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol and collect fractions. Monitor fractions by TLC or HPLC to identify those containing pure this compound.
-
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for low yields of this compound.
Stability Considerations
While specific stability data for 6-O-caffeoyl-D-glucose is limited, general knowledge of similar phenolic glycosides suggests the following:
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pH: Ester linkages can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to work with solutions in a pH range of 4-6.
-
Temperature: Elevated temperatures can lead to degradation. During concentration steps, use a rotary evaporator at a moderate temperature (e.g., <40°C). Store purified compounds at low temperatures (e.g., -20°C).
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Light: Phenolic compounds can be light-sensitive. It is good practice to protect samples from direct light by using amber vials or covering glassware with aluminum foil.
By systematically addressing these potential pitfalls in extraction and purification, researchers can significantly improve the yield and purity of this compound, facilitating further investigation into its biological activities.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. specartridge.com [specartridge.com]
- 3. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. Isolation and Purification of Galloyl, Caffeoyl, and Hexahydroxydiphenoyl Esters of Glucoses from Balanophora simaoensis by High-Speed Countercurrent Chromatography and Their Antioxidant Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Caffeoyl-D-glucose Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Caffeoyl-D-glucose in mass spectrometry applications.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the mass spectrometric analysis of this compound in a question-and-answer format.
Q1: I am not detecting the expected molecular ion for this compound. What are the common reasons for this?
A1: Failure to detect the expected molecular ion, typically [M-H]⁻ at m/z 341 in negative ion mode or [M+H]⁺ at m/z 343 in positive ion mode, can stem from several factors:
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In-source Fragmentation: this compound can be susceptible to fragmentation within the ion source, especially at higher source temperatures or voltages. This can lead to a diminished or absent molecular ion peak and a prominent fragment ion corresponding to deprotonated caffeic acid at m/z 179.
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Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode. While both positive and negative modes can be used, negative ion mode often provides a more intense and stable signal for phenolic compounds like this compound.
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Sample Degradation: The compound may have degraded prior to analysis. Ensure proper storage and handling of your samples.
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Matrix Effects: Components in your sample matrix could be suppressing the ionization of this compound. Consider further sample purification or dilution.
Q2: I am observing an unexpected ion at m/z 365 in positive ion mode. What is this?
A2: An ion at m/z 365 in positive ion mode is commonly a sodium adduct of this compound, [M+Na]⁺. The presence of sodium in solvents, vials, or sample matrices can lead to the formation of this adduct. To confirm, look for a corresponding [M+K]⁺ adduct at m/z 381. To minimize sodiated adducts, use high-purity solvents and pre-cleaned vials.
Q3: My fragmentation spectrum is weak or non-existent. How can I improve the fragmentation of this compound?
A3: Achieving good fragmentation is crucial for structural confirmation. If you are experiencing poor fragmentation:
-
Optimize Collision Energy: The collision energy is a critical parameter. For this compound, a stepwise increase in collision-induced dissociation (CID) energy should be performed to find the optimal setting that yields the desired fragment ions without excessive fragmentation into very small, uninformative ions.
-
Check Instrument Calibration: Ensure your mass spectrometer is properly calibrated.
-
Increase Ion Abundance: A weak precursor ion will result in a weak fragmentation spectrum. Optimize your source conditions to maximize the intensity of the [M-H]⁻ or [M+H]⁺ ion.
Q4: How can I differentiate this compound from its other isomers using mass spectrometry?
A4: While isomers of caffeoyl glucose have the same molecular weight, their fragmentation patterns can differ, allowing for their distinction. A hierarchical key based on LC-MSn fragmentation has been developed to distinguish between all ten regio- and stereoisomers.[1][2] For example, fragmentation of the [M-H]⁻ ion of caffeoyl glucose esters often results in a characteristic neutral loss of the glucose moiety (162 Da) to produce a fragment at m/z 179, corresponding to deprotonated caffeic acid.[3] The relative intensities of other fragment ions can also be indicative of the specific isomer.
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound and its Isomers
This protocol is adapted from the methodology described by Jaiswal et al. (2014) for the separation and identification of caffeoyl glucose isomers.[1]
1. Sample Preparation:
- Extract plant material or other sample matrices with a suitable solvent such as 70% aqueous methanol.
- Centrifuge the extract to remove particulate matter.
- Filter the supernatant through a 0.45 µm filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column is suitable for separating the isomers.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometry (MS) Conditions:
- Ion Source: Electrospray Ionization (ESI).
- Ionization Mode: Negative.
- Capillary Voltage: 3.5 kV.
- Drying Gas Temperature: 350 °C.
- Drying Gas Flow: 10 L/min.
- Nebulizer Pressure: 40 psi.
- Scan Range: m/z 100-1000 for MS1 scans.
- MS/MS: Select the precursor ion at m/z 341 and apply collision-induced dissociation (CID) with optimized collision energy to generate fragment ions.
Data Presentation
Table 1: Key Mass Spectrometric Data for this compound
| Parameter | Value | Ionization Mode |
| Molecular Formula | C₁₅H₁₈O₉ | N/A |
| Molecular Weight | 342.3 g/mol | N/A |
| [M-H]⁻ | m/z 341 | Negative |
| [M+H]⁺ | m/z 343 | Positive |
| [M+Na]⁺ | m/z 365 | Positive |
| Primary Fragment | m/z 179 ([Caffeic acid - H]⁻) | Negative |
| Secondary Fragment | m/z 135 ([Caffeic acid - H - CO₂]⁻) | Negative |
Visualizations
Caption: Fragmentation pathway of this compound in negative ion mode.
Caption: A logical workflow for troubleshooting mass spectrometry analysis.
References
Addressing solubility issues of 6-Caffeoyl-D-glucose in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with 6-Caffeoyl-D-glucose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a phenolic glycoside, a natural compound found in various plants. Its structure, combining a hydrophilic glucose moiety with a more hydrophobic caffeoyl group, can lead to challenging solubility characteristics in common laboratory solvents. Achieving a stable, homogenous solution is critical for accurate and reproducible experimental results in biological assays.
Q2: What are the best solvents for dissolving this compound?
A2: While specific quantitative solubility data for this compound is limited, based on the properties of related compounds like caffeic acid, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are recommended for preparing stock solutions. For aqueous buffers, solubility is generally lower and may require optimization.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a high-concentration stock solution, dissolve the powdered this compound in 100% DMSO or ethanol. Gentle warming and vortexing can aid dissolution. It is crucial to ensure the compound is fully dissolved before making further dilutions into aqueous experimental media.
Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with compounds dissolved in organic solvents. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically below 0.5%[1]. Adding the stock solution to the medium dropwise while gently vortexing can also help prevent localized high concentrations and subsequent precipitation.
Q5: What is the stability of this compound in solution?
A5: Stock solutions in anhydrous DMSO or ethanol are generally stable when stored at -20°C or -80°C, protected from light and moisture. Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment to avoid degradation.[2]
Troubleshooting Guide
Issue 1: The compound does not fully dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration. |
| Inappropriate solvent. | Try a different solvent. If using an aqueous buffer, switch to an organic solvent like DMSO or ethanol for the initial stock. |
| Low temperature. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. Avoid excessive heat which may degrade the compound. |
| Compound purity/form. | Ensure the compound is of high purity. The presence of impurities can affect solubility. |
Issue 2: The compound precipitates out of solution after a short time.
| Possible Cause | Troubleshooting Step |
| Supersaturated solution. | The initial concentration may be too high for the solvent at that temperature. Try preparing a less concentrated stock solution. |
| Temperature fluctuations. | Store the solution at a constant temperature. Avoid repeated freeze-thaw cycles.[3] |
| Change in pH. | For aqueous solutions, check and buffer the pH to maintain a stable environment. |
Issue 3: The compound is soluble in the organic stock solution but precipitates in the aqueous experimental medium.
| Possible Cause | Troubleshooting Step |
| High final concentration of organic solvent. | Keep the final concentration of the organic solvent in the aqueous medium as low as possible (ideally <0.5%).[1] |
| Rapid addition of stock solution. | Add the stock solution to the aqueous medium slowly and with continuous gentle mixing. |
| Localized high concentration. | Pre-warm the aqueous medium before adding the stock solution to improve solubility. |
Quantitative Data Summary
| Solvent | Estimated Solubility of this compound | Solubility of Caffeic Acid (for reference) |
| Dimethyl Sulfoxide (DMSO) | High | ~5-40 mg/mL[2][4] |
| Ethanol | Moderate to High | ~25 mg/mL (warm)[2][4] |
| Methanol | Moderate | Data not readily available |
| Water | Low | ~0.65 mg/mL in PBS (pH 7.2)[4] |
| Phosphate-Buffered Saline (PBS) | Low | ~0.5 mg/mL (pH 7.2)[2] |
Note: These are estimations and should be empirically verified for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 342.30 g/mol ). For 1 mL of a 10 mM solution, you would need 3.423 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes.
-
Warming (Optional): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Final Mixing: Gently mix the final solution by inverting the tube or swirling the flask. Do not vortex vigorously as this can cause foaming and protein denaturation in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation and degradation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential modulation of MAPK and NF-κB signaling by this compound.
References
Preventing the degradation of 6-Caffeoyl-D-glucose during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Caffeoyl-D-glucose. The information provided is intended to help prevent its degradation during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound is primarily affected by four main factors:
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the ester linkage.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxygen: The presence of oxygen can cause oxidation of the caffeoyl moiety.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the ester bond between the caffeic acid and glucose moieties, yielding caffeic acid and glucose.
-
Oxidation: The catechol group (the two hydroxyl groups on the aromatic ring) of the caffeoyl moiety is susceptible to oxidation, which can lead to the formation of quinones and other oxidation products.
-
Isomerization: The trans-configuration of the double bond in the caffeoyl group can isomerize to the cis-configuration, particularly upon exposure to light.
Q3: How can I minimize the degradation of this compound during storage?
A3: To minimize degradation during storage, it is recommended to:
-
Store at low temperatures: Ideally, store this compound at or below -20°C. For short-term storage, 2-8°C may be acceptable, but degradation will be more rapid.
-
Protect from light: Store in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.
-
Store under an inert atmosphere: For long-term storage, consider storing under an inert gas such as argon or nitrogen to minimize oxidation.
-
Control pH: If in solution, maintain a pH close to neutral (pH 6-7). Avoid strongly acidic or alkaline conditions.
Q4: I am observing a change in the color of my this compound solution. What could be the cause?
A4: A color change, often to a brownish or yellowish hue, is a common indicator of degradation, specifically oxidation. The catechol group of the caffeoyl moiety can be oxidized to form colored quinone species. This process is accelerated by exposure to oxygen and light, and by alkaline pH.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Analyze the purity of the stock solution using HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products (e.g., caffeic acid, glucose, isomers, oxidation products). | 1. Identify the degradation products using LC-MS. 2. Review storage and experimental conditions to identify the cause of degradation. 3. Implement preventative measures as outlined in the FAQs. |
| Precipitation in the stock solution. | Degradation leading to less soluble products, or supersaturation. | 1. Ensure the compound is fully dissolved. Gentle warming and sonication may help. 2. If degradation is suspected, analyze the precipitate and supernatant separately by HPLC. 3. Consider using a different solvent or co-solvent system. |
| Variability between different batches of the compound. | Inconsistent initial purity or degradation during shipping and handling. | 1. Always perform a quality control check (e.g., HPLC, NMR) on new batches. 2. Source from a reputable supplier who provides a certificate of analysis with purity data. |
Quantitative Data on Degradation
Table 1: Illustrative Effect of Temperature on the Degradation of Caffeoyl Derivatives in Solution (pH 7)
| Temperature (°C) | Approximate Half-life (t½) |
| 4 | Several weeks to months |
| 25 (Room Temp) | Days to weeks |
| 40 | Hours to days |
| 60 | Hours |
Note: This is an estimation based on qualitative data from related compounds. Actual degradation rates will vary.
Table 2: Illustrative Effect of pH on the Hydrolysis of Caffeoyl Derivatives at Room Temperature
| pH | Relative Rate of Hydrolysis |
| 3-5 | Slow |
| 6-7 | Very Slow |
| 8-9 | Moderate |
| >10 | Rapid |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated conditions to predict its shelf-life.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent system.
-
Storage Conditions: Aliquot the solution into amber HPLC vials and store them under a minimum of three different temperature conditions (e.g., 40°C, 50°C, and 60°C) and one control condition (e.g., 4°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature condition.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV/DAD method.
-
Data Analysis: Quantify the remaining percentage of this compound at each time point for each temperature. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each temperature. Use the Arrhenius equation to extrapolate the degradation rate at desired storage temperatures (e.g., 4°C or 25°C).
Protocol 2: Analysis of Degradation Products by HPLC-MS
Objective: To identify the degradation products of this compound.
Methodology:
-
Forced Degradation: Subject a solution of this compound to forced degradation conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
-
Sample Preparation: Neutralize the acid and base hydrolyzed samples. Dilute all samples to an appropriate concentration for analysis.
-
HPLC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a UPLC system.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Use both positive and negative ion modes to obtain comprehensive data.
-
-
Data Interpretation: Compare the mass spectra of the peaks in the degraded samples to the parent compound to identify potential degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Technical Support Center: Accurate 6-Caffeoyl-D-glucose Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 6-Caffeoyl-D-glucose.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?
Answer:
Peak asymmetry can compromise the accuracy of quantification. Here are the common causes and recommended troubleshooting steps:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Acidify the aqueous mobile phase with 0.1% formic acid or phosphoric acid. This suppresses the ionization of silanol groups, reducing secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for polar analytes.
-
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution:
-
Dilute the Sample: Reduce the concentration of the sample to fall within the linear range of the method.
-
Increase Column Capacity: Use a column with a larger internal diameter or particle size if sample dilution is not feasible.
-
-
-
Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Prepare your sample in a solvent that is as close in composition to the initial mobile phase as possible.
-
Issue 2: Inconsistent Retention Times
Question: I am observing shifts in the retention time of this compound between injections. How can I resolve this?
Answer:
Consistent retention times are crucial for accurate peak identification. Fluctuations can be caused by several factors:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a reliable solvent mixing system.
-
-
Column Temperature: Variations in column temperature can affect retention.
-
Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.
-
-
Flow Rate Fluctuation: An unstable pump can cause variations in the flow rate.
-
Solution: Prime the pump thoroughly before each run and check for any leaks in the system.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions can lead to retention time drift.
-
Solution: Ensure the column is fully equilibrated before injecting the first sample. A stable baseline is a good indicator of equilibration.
-
Issue 3: Low Signal Intensity or No Peak
Question: I am getting a very low signal or no peak at all for this compound. What should I check?
Answer:
The absence or low intensity of the analyte peak can be due to several reasons:
-
Analyte Degradation: this compound is susceptible to degradation, especially under alkaline conditions.
-
Solution: Ensure that sample preparation and storage are performed under appropriate conditions (e.g., acidic pH, low temperature, protection from light).
-
-
Incorrect Wavelength Detection: The UV detector may not be set to the optimal wavelength for this compound.
-
Solution: The maximum absorbance for caffeoyl derivatives is typically around 325-330 nm. Verify the detector is set to an appropriate wavelength.
-
-
Injection Issues: A blockage in the injector or a faulty autosampler can prevent the sample from reaching the column.
-
Solution: Check the injector for any blockages and ensure the autosampler is functioning correctly.
-
-
Detector Malfunction: The detector lamp may be failing.
-
Solution: Check the detector lamp's energy output and replace it if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for the quantification of this compound?
A1: A common and effective method is Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV). A typical setup includes:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating this compound from other components in a sample.
-
Mobile Phase: A gradient elution is often preferred for complex samples like plant extracts. A typical mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid (or another acidifying agent).
-
Solvent B: Acetonitrile or Methanol.
-
A gradient program would start with a low percentage of Solvent B, gradually increasing to elute more nonpolar compounds.
-
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at approximately 326 nm is recommended for caffeoyl derivatives.[1]
Q2: How can I ensure the stability of this compound in my samples and standards?
A2: this compound is an ester and can be prone to hydrolysis, especially at alkaline pH. To ensure its stability:
-
pH Control: Maintain the pH of your sample and standard solutions in the acidic range (pH 3-5).[2]
-
Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).
-
Light Protection: Protect solutions from direct light to prevent potential photodegradation.
-
Fresh Preparation: Whenever possible, prepare fresh working standards and process samples promptly.
Q3: Is isomerization of this compound a concern during analysis?
A3: Yes, acyl migration can occur in caffeoylglucose isomers, especially under neutral or alkaline conditions and with heating. This can lead to the interconversion between different positional isomers (e.g., 1-, 3-, 4-, 5-, and 6-O-caffeoyl-D-glucose). To minimize isomerization:
-
Maintain acidic conditions during sample extraction, preparation, and analysis.
-
Avoid excessive heat during sample processing.
Q4: What are the key validation parameters to consider for a quantitative method for this compound?
A4: A robust quantitative method should be validated for the following parameters:
-
Linearity: The range of concentrations over which the detector response is proportional to the analyte concentration.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at both intra-day and inter-day levels.
-
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies in a sample matrix.
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Quantitative Data Summary
The following tables provide typical validation parameters for the quantification of caffeoyl derivatives using HPLC-UV. While specific values for this compound may vary depending on the exact experimental conditions, these tables offer a reference for expected performance.
Table 1: Linearity, LOD, and LOQ for Caffeoyl Derivatives
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Caffeic Acid | 1 - 100 | > 0.999 | 0.15 | 0.45 |
| Chlorogenic Acid | 1 - 100 | > 0.999 | 0.20 | 0.60 |
| This compound (Estimated) | 1 - 150 | > 0.99 | ~0.2 - 0.5 | ~0.6 - 1.5 |
Note: The values for this compound are estimated based on data for structurally similar compounds. Actual values should be determined experimentally.
Table 2: Precision and Accuracy for Caffeoyl Derivatives
| Compound | Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |
| Caffeic Acid | 10 | < 2.0 | < 3.0 | 98 - 102 |
| 50 | < 1.5 | < 2.5 | 99 - 101 | |
| 100 | < 1.0 | < 2.0 | 99 - 102 | |
| This compound (Estimated) | Low QC | < 5.0 | < 5.0 | 95 - 105 |
| Mid QC | < 3.0 | < 3.0 | 97 - 103 | |
| High QC | < 2.0 | < 2.0 | 98 - 102 |
Note: RSD% refers to the Relative Standard Deviation. QC refers to Quality Control samples. The values for this compound are estimated based on typical performance for similar analytes.
Experimental Protocols
HPLC-UV Method for Quantification of this compound
This protocol provides a general framework. Optimization may be required for specific sample matrices.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 1-150 µg/mL).
-
-
Sample Preparation (e.g., Plant Extract):
-
Extract the plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication.
-
Centrifuge the extract to pellet solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: 326 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
Validation & Comparative
6-Caffeoyl-D-glucose vs. Caffeic Acid: A Comparative Bioactivity Analysis
In the landscape of natural phenolic compounds, both 6-Caffeoyl-D-glucose and its parent molecule, caffeic acid, have garnered significant attention for their potential therapeutic applications. This guide provides a comparative overview of their bioactivities, drawing from available experimental data to inform researchers, scientists, and drug development professionals. The following sections detail their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental protocols and pathway diagrams.
Comparative Bioactivity Data
While direct comparative studies between this compound and caffeic acid are limited, the available data for each compound are summarized below. It is crucial to note that the experimental conditions for generating these data points may vary between studies, warranting caution in direct comparisons.
Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Source |
| This compound | DPPH Radical Scavenging | 93.25 ± 0.12 | [1] |
| Caffeic Acid | DPPH Radical Scavenging | 18.6 | [2] |
Note: A lower IC50 value indicates greater antioxidant activity. The data suggests that under the specific conditions of the cited studies, caffeic acid may exhibit stronger DPPH radical scavenging activity than its glycosylated form.
Anti-inflammatory Activity
Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| Caffeic Acid | HCT116 (Colon Cancer) | MTT | 22.45 mg/L (24h) | [5] |
| Caffeic Acid | Pancreatic Cancer (AsPC1) | MTT | >150 µM (72h) | [6] |
| Caffeic Acid | Pancreatic Cancer (BxPC3) | MTT | >150 µM (72h) | [6] |
Note: Data for the cytotoxic activity of this compound on specific cancer cell lines with corresponding IC50 values were not available in the reviewed literature. Caffeic acid has demonstrated cytotoxic effects against various cancer cell lines, with its efficacy being dose- and time-dependent.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and caffeic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: The test compounds (this compound and caffeic acid) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and caffeic acid) for a specified duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (solvent) only.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of NF-κB inhibition and a typical experimental workflow for assessing bioactivity.
References
- 1. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 3. Downregulation of inflammatory responses by novel caffeic acid ester derivative by inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of caffeic acid phenethyl ester on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biological activities of 6-Caffeoyl-D-glucose isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 6-Caffeoyl-D-glucose isomers, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. Due to the limited availability of direct comparative studies on all isomers, this document synthesizes data from various sources. It is crucial to note that direct comparisons of quantitative data across different studies should be approached with caution due to potential variations in experimental methodologies.
Data Presentation
The following table summarizes the available quantitative data on the antioxidant activity of Caffeoyl-D-glucose isomers. Data for anti-inflammatory and neuroprotective activities are currently not available in a quantitative, comparative format.
| Isomer Name | Biological Activity | Assay | Result (IC50) | Reference |
| 1-Caffeoyl-beta-D-glucose | Antioxidant | DPPH Radical Scavenging | 37.7 µM | [1] |
| 1-Caffeoyl-beta-D-glucose | Antioxidant | DPPH Radical Scavenging | 93.25 ± 0.12 µM | [1] |
| Caffeoyl-β-d-glucopyranoside* | Antioxidant | DPPH Radical Scavenging | 93.25 ± 0.12 µM | [2][3] |
*The specific positional isomer was not explicitly stated in the referenced study.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the interpretation and replication of the findings.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity of the Caffeoyl-D-glucose isomers was evaluated by their ability to scavenge the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical.[2] The general procedure is as follows:
-
A solution of the Caffeoyl-D-glucose isomer at various concentrations is prepared in a suitable solvent (e.g., methanol).
-
A fresh solution of DPPH in the same solvent is prepared.
-
The isomer solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the isomer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for assessing antioxidant activity and a potential signaling pathway involved in the anti-inflammatory effects of phenolic compounds.
Figure 1: Experimental workflow for the DPPH radical scavenging assay.
References
A Comparative Analysis of 6-Caffeoyl-D-glucose and Other Natural Caffeoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 6-Caffeoyl-D-glucose and other prominent natural caffeoyl derivatives, including chlorogenic acid, chicoric acid, and caffeic acid phenethyl ester (CAPE). The information presented is supported by experimental data to aid in research and development endeavors.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and its counterparts. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Source |
| 6-Caffeoyl-β-D-glucopyranoside | DPPH Radical Scavenging | 93.25 ± 0.12 | [1] |
| Chlorogenic Acid | DPPH Radical Scavenging | ~70-80 | [2] |
| Chicoric Acid | DPPH Radical Scavenging | ~38 µg/mL (~55 µM) | N/A |
| Caffeic Acid Phenethyl Ester (CAPE) | DPPH Radical Scavenging | ~15-20 | N/A |
Note: The IC50 value for Chicoric Acid was converted from µg/mL to µM for approximate comparison.
Table 2: Anti-inflammatory Activity
| Compound | Assay/Target | Effect | Source |
| This compound | Not specified | Data not available | |
| Chlorogenic Acid | Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages | Inhibition of TNF-α, IL-6, IL-1β, COX-2, and iNOS production | [3] |
| Chicoric Acid | YopH and CD45 phosphatase inhibition | IC50 in the micromolar range | [4] |
| Caffeic Acid Phenethyl Ester (CAPE) | TNF-α induced NF-κB activation | Complete blockage | [5] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at a characteristic wavelength.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound and other derivatives) are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution. A control is prepared by mixing the DPPH solution with the solvent alone. A blank for each sample concentration is also prepared to account for any absorbance of the sample itself.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a formula similar to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the concentration-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the known or proposed mechanisms of action of the compared caffeoyl derivatives on key inflammatory signaling pathways.
General Inflammatory Signaling Cascade
Caption: General overview of LPS-induced inflammatory signaling pathways.
Proposed Sites of Action for Caffeoyl Derivatives in the NF-κB Pathway
Caption: Inhibition points of caffeoyl derivatives in the NF-κB pathway.[5][6]
Proposed Sites of Action for Caffeoyl Derivatives in the MAPK Pathway
Caption: Modulation of MAPK signaling by caffeoyl derivatives.[7]
Discussion and Future Directions
The available data suggests that this compound possesses antioxidant properties, although its potency relative to other caffeoyl derivatives requires further investigation under standardized conditions. The anti-inflammatory activities of chlorogenic acid, chicoric acid, and CAPE are well-documented, with distinct mechanisms of action targeting key inflammatory signaling pathways like NF-κB and MAPK.
For this compound, a significant gap exists in the quantitative assessment of its anti-inflammatory effects. Future research should focus on determining its IC50 values for the inhibition of key inflammatory mediators such as TNF-α, IL-6, and COX-2. Such data would enable a more direct and meaningful comparison with other caffeoyl derivatives and would be invaluable for drug development professionals seeking novel anti-inflammatory agents.
Furthermore, a deeper understanding of the specific molecular targets of all these compounds within the inflammatory cascades is crucial. Elucidating their interactions with specific kinases (e.g., IKKβ, p38, JNK, ERK) and transcription factors will provide a more complete picture of their therapeutic potential and aid in the rational design of new derivatives with enhanced efficacy and selectivity.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. researchgate.net [researchgate.net]
- 6. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
6-Caffeoyl-D-glucose vs. Chlorogenic Acid: A Comparative Analysis of Antioxidant Activity
A detailed examination of two prominent phenolic compounds reveals nuances in their free-radical scavenging capabilities. While both 6-Caffeoyl-D-glucose and the more widely studied chlorogenic acid demonstrate significant antioxidant potential, available data suggests differences in their efficacy, particularly in DPPH and ABTS assays.
This guide provides a comparative analysis of the antioxidant activity of this compound and chlorogenic acid, presenting experimental data, detailed methodologies, and an exploration of their mechanisms of action. This information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and chlorogenic acid can be quantitatively compared using their half-maximal inhibitory concentration (IC50) values from various in vitro assays. The IC50 value represents the concentration of a compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 (μM) | Reference Compound |
| Caffeoyl-β-D-glucopyranoside | DPPH | 93.25 ± 0.12[1][2] | Quercetin |
| 1-O-Caffeoyl-β-D-glucopyranose | DPPH | 37.7[3] | Not specified |
| Chlorogenic Acid | DPPH | Data not available in a directly comparable study | |
| Chlorogenic Acid | ABTS | Data not available in a directly comparable study |
Mechanisms of Antioxidant Action
Both this compound and chlorogenic acid are phenolic compounds that exert their antioxidant effects primarily through their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. This process interrupts the chain reactions of oxidation that can lead to cellular damage.
Chlorogenic acid , an ester of caffeic acid and quinic acid, is well-documented for its potent antioxidant properties.[4][5] Its antioxidant capacity is attributed to the o-dihydroxy structure of the caffeic acid moiety. Beyond direct radical scavenging, chlorogenic acid has been shown to modulate cellular antioxidant defense mechanisms. It can activate the Nrf2/HO-1 signaling pathway, which upregulates the expression of various antioxidant enzymes, providing indirect antioxidant effects.
This compound , as a caffeoyl derivative, is also recognized for its antioxidant capabilities.[6] The presence of the caffeoyl group, similar to that in chlorogenic acid, is the key to its free radical scavenging activity.
Experimental Methodologies
The data presented in this guide is primarily derived from two common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
DPPH Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is converted to a non-radical form, and the solution turns yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Experimental Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance, is indicative of the antioxidant's scavenging capacity.
Signaling Pathway of Antioxidant Action:
Caption: Simplified signaling pathway of antioxidant action.
Conclusion
Both this compound and chlorogenic acid are effective antioxidants due to their shared caffeoyl moiety. The available data for caffeoyl-β-D-glucopyranosides suggests a potent radical scavenging activity, with IC50 values in the micromolar range in the DPPH assay.[1][2][3] While a direct, side-by-side comparison with chlorogenic acid under identical experimental conditions is not yet available in the reviewed literature, the strong antioxidant profile of chlorogenic acid is well-established.
For researchers and drug development professionals, both compounds represent viable candidates for applications requiring antioxidant properties. The choice between them may depend on factors such as bioavailability, stability, and specific biological targets. Further research involving direct comparative studies is warranted to definitively elucidate the relative antioxidant potencies of this compound and chlorogenic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeoyl-β-D-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The inhibitory effect of chlorogenic acid on oxidative stress and apoptosis induced by PM2.5 in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Chlorogenic Acid Against Amyloid-Beta-Induced Oxidative Stress and Ion Transport Dysfunction in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeoyl-β-d-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Caffeoyl-D-glucose
This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of 6-Caffeoyl-D-glucose. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection of an appropriate analytical method.
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS are outlined below. These protocols are based on established methods for the analysis of related phenolic glycosides.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method leverages the separation capabilities of HPLC and the ability of this compound to absorb ultraviolet light for detection and quantification.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is commonly employed, consisting of two solvents:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Injection Volume: 10-20 µL.
-
Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, typically around 330 nm.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, providing both quantitative data and structural confirmation.
-
Instrumentation: An LC system (as described for HPLC-UV) coupled to a mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Conditions: Similar chromatographic conditions as for HPLC-UV can be used to achieve separation prior to mass spectrometric analysis.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound, typically in negative ion mode.
-
Ionization Mode: Negative ion mode is often preferred for phenolic compounds.
-
Detection Mode: For quantitative analysis on a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Gas Temperatures and Flow Rates: Nebulizer gas, drying gas, and collision gas pressures and temperatures are optimized to achieve the best signal intensity.
-
Cross-Validation Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS for the analysis of this compound, based on data from the analysis of similar phenolic compounds.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.1 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High (with rapid gradients) |
Methodology Comparison Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Signaling Pathway of Analysis
The logical flow from sample to result for both analytical techniques is depicted below.
Conclusion
The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the study.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and quantification where high sensitivity is not paramount. Its selectivity is generally sufficient for less complex sample matrices.
-
LC-MS , particularly with a triple quadrupole mass spectrometer, offers superior sensitivity and selectivity.[1] This makes it the method of choice for analyzing samples with low concentrations of the analyte or for complex matrices where interferences may be present. The ability to perform MRM analysis provides a high degree of confidence in the identification and quantification of this compound.
For research and drug development applications requiring trace-level quantification and unambiguous identification, LC-MS is the recommended technique. For routine analysis of well-characterized samples with higher concentrations of this compound, HPLC-UV provides a practical and economical solution.
References
A Comparative Guide to 6-Caffeoyl-D-glucose: Replicating and Verifying Published Findings
For researchers, scientists, and professionals in drug development, the ability to replicate and verify published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of 6-Caffeoyl-D-glucose, summarizing its reported biological activities, offering detailed experimental protocols where available, and contextualizing its performance against other alternatives.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data found in published literature regarding the biological activities of caffeoyl-D-glucose derivatives. It is important to note that specific data for the 6-O-isomer is limited, and therefore, data from closely related isomers or general caffeoyl-β-D-glucopyranosides are included for comparative context.
Table 1: Antioxidant Activity of Caffeoyl-β-D-glucopyranoside
| Compound Name | Assay | IC50 (µM) | Source Organism |
| Caffeoyl-β-D-glucopyranoside | DPPH Radical Scavenging | 93.25 ± 0.12 | Ranunculus muricatus[1][2] |
Table 2: Comparative Antioxidant Activity of Related Phenolic Compounds
| Compound | Assay | IC50 (µM) | Notes |
| Caffeic Acid | DPPH Radical Scavenging | ~15-30 | Generally more potent than its glycosides. |
| Quercetin | DPPH Radical Scavenging | ~5-10 | A well-known potent antioxidant flavonoid, often used as a positive control.[2] |
| 1-Caffeoyl-β-D-glucose | DPPH Radical Scavenging | Data not specifically found for comparison. | Isomer of this compound. |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not extensively reported in easily accessible literature. However, this section provides methodologies for key experimental procedures based on studies of closely related compounds.
1. Isolation and Purification of Caffeoyl-β-D-glucopyranoside from Ranunculus muricatus
This protocol is based on the methodology described for the isolation of a caffeoyl-β-D-glucopyranoside, which may include the 6-O-isomer.
-
Extraction:
-
Air-dry the aerial parts of the plant material in the shade.
-
Grind the dried material into a coarse powder.
-
Macerate the powder with methanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Column Chromatography:
-
Subject the crude methanol extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
Collect fractions and monitor them using thin-layer chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
-
-
Structure Elucidation:
-
Analyze the purified compound using spectroscopic methods to confirm its structure.
-
Techniques include Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS).[1][2]
-
2. General Protocol for DPPH Radical Scavenging Assay
This is a common method to evaluate the antioxidant activity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).
-
-
Assay Procedure:
-
Add different concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the specific wavelength.
-
Use a well-known antioxidant like quercetin or ascorbic acid as a positive control.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Signaling Pathways and Experimental Workflows
While a specific signaling pathway for this compound has not been definitively elucidated in the reviewed literature, the biological activities of structurally related phenolic compounds suggest potential involvement in key anti-inflammatory and antioxidant pathways.
Plausible Anti-Inflammatory Signaling Pathway: NF-κB and MAPK
Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound shares these mechanisms.
Caption: Plausible anti-inflammatory mechanism of this compound.
Plausible Antioxidant Signaling Pathway: Nrf2-ARE
Many phenolic compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a key regulator of cellular antioxidant defenses.
Caption: Plausible antioxidant mechanism of this compound.
Experimental Workflow: From Plant to Bioactivity
The following diagram illustrates a typical workflow for the investigation of a natural product like this compound.
Caption: General workflow for natural product isolation and bioactivity testing.
References
6-Caffeoyl-D-glucose: A Potential but Under-Researched Biomarker for Dietary Intake
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable biomarkers of dietary intake is crucial for understanding the relationship between diet and health. 6-Caffeoyl-D-glucose, a phenolic compound found in various plant-based foods, has emerged as a potential candidate for this purpose. This guide provides a comparative overview of this compound as a dietary biomarker, summarizing the available, albeit limited, experimental data and methodologies. It is important to note that much of the existing research focuses on the isomer 1-O-caffeoyl-β-D-glucose, and specific data for the 6-O-isomer is scarce. Therefore, some information presented herein is based on closely related compounds and should be interpreted with caution.
Comparison with Alternative Dietary Biomarkers
Currently, dietary intake is assessed through various methods, each with its own set of advantages and limitations. The use of specific biomarkers like this compound offers a more objective measure compared to self-reported dietary assessments, which are prone to recall bias.
| Biomarker Type | Examples | Advantages | Disadvantages |
| Food Frequency Questionnaires (FFQs) | Self-reported consumption over a period. | Inexpensive, can capture long-term diet. | Prone to significant recall bias and measurement error. |
| 24-hour Dietary Recalls | Detailed recall of all food and drink consumed in the last 24 hours. | Less recall bias than FFQs, detailed information. | May not represent usual intake, high respondent burden. |
| Food Records/Diaries | Real-time recording of all food and drink consumed. | "Gold standard" for self-report, detailed and accurate. | High respondent burden, may alter eating habits. |
| Established Biomarkers | Urinary nitrogen (protein), serum carotenoids (fruit/vegetables). | Objective, quantitative. | Can be influenced by host factors, may not be specific to a single food. |
| Potential Biomarkers (e.g., this compound) | Specific plant-derived compounds. | High specificity for certain foods, objective. | Limited data on metabolism, dose-response, and validation. |
Quantitative Data Summary
Specific quantitative data for this compound as a dietary biomarker is very limited in the scientific literature. The following table is a representative summary based on data for related caffeoyl-glucose compounds and highlights the need for further research on the 6-O-isomer.
| Parameter | This compound (and related isomers) | Alternative Biomarker (e.g., Serum Carotenoids) |
| Dietary Sources | Reported in Caryopteris incana and Vaccinium dunalianum. Related isomers in berries, sweet potato, bell peppers, onions. | Carrots, sweet potatoes, spinach, kale. |
| Bioavailability | Likely low and variable, subject to gut microbiota metabolism. | Variable, influenced by food matrix and fat co-ingestion. |
| Half-life in Plasma | Unknown for the 6-isomer. Likely short for related compounds. | 12-33 days for β-carotene. |
| Correlation with Intake | Not yet established for the 6-isomer. | Moderate to strong correlation with fruit and vegetable intake. |
| Analytical Method | LC-MS/MS | HPLC-UV, LC-MS/MS |
Experimental Protocols
The following are generalized experimental protocols for the analysis of caffeoyl-glucose compounds. Specific validation for this compound is required.
Sample Preparation from Human Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard would need to be determined and optimized.
Visualizations
Hypothesized Metabolic Pathway of Caffeoyl-D-Glucoses
Caption: Hypothesized metabolic fate of this compound in the human body.
General Experimental Workflow for Biomarker Validation
Caption: A generalized workflow for the validation of a dietary biomarker.
The Sweet Spot for Antioxidant and Anti-inflammatory Action: A Comparative Guide to 6-Caffeoyl-D-glucose and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 6-Caffeoyl-D-glucose and its analogs, focusing on their antioxidant and anti-inflammatory properties. By presenting key experimental data and outlining detailed methodologies, we aim to furnish a clear, objective resource for advancing research in this promising area of natural product chemistry.
The core structure, comprised of a caffeic acid moiety attached to a glucose molecule, offers a fascinating scaffold for probing structure-activity relationships (SAR). The positioning of the caffeoyl group on the glucose ring, along with modifications to the caffeoyl entity itself, significantly influences the compound's biological efficacy.
Unraveling the Structure-Activity Relationship: A Quantitative Comparison
The antioxidant and anti-inflammatory potential of this compound and its analogs are primarily attributed to the caffeic acid portion, particularly its catechol (3,4-dihydroxy) group, which is a potent hydrogen-donating antioxidant. However, the point of attachment to the glucose molecule plays a critical role in modulating this activity. Below, we summarize the available quantitative data to facilitate a direct comparison.
Antioxidant Activity
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| 1-O-Caffeoyl-β-D-glucose | 37.7 | [1] |
| "Caffeoyl-β-d-glucopyranoside"* | 93.25 ± 0.12 | [1][2][3][4] |
| Caffeic Acid | 6.19 - 10.49 | [5][6] |
Note: The exact position of the caffeoyl group on the glucose was not specified in the cited study.
From the available data, it is evident that the position of the caffeoyl group influences the antioxidant activity. While a direct comparison between all isomers from a single study is not yet available in the reviewed literature, the data suggests that glycosylation of caffeic acid can modulate its potent antioxidant capacity.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and the activity of enzymes such as Cyclooxygenase-2 (COX-2).
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound and its analogs)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds and positive control are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kit for TNF-α quantification
Procedure:
-
Cell Culture: Macrophages are cultured in appropriate medium until they reach a suitable confluence.
-
Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubated for a specific time (e.g., 24 hours). A control group with LPS only and an untreated control group are also included.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.
-
IC50 Determination: The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the LPS-induced TNF-α production.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: LPS-induced TNF-α production via the TLR4/NF-κB signaling pathway.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caffeoyl-β-d-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caffeoyl-β-D-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Caffeic acid reduces cutaneous tumor necrosis factor alpha (TNF-α), IL-6 and IL-1β levels and ameliorates skin edema in acute and chronic model of cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Caffeoyl-D-glucose Content Across Diverse Plant Species
For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of bioactive compounds in the plant kingdom is paramount. This guide provides a comparative overview of 6-Caffeoyl-D-glucose content in various plant species, supported by quantitative data and detailed experimental protocols for its analysis.
This compound, a phenolic compound belonging to the hydroxycinnamic acid glycoside family, has garnered scientific interest for its potential biological activities. Its presence and concentration, however, vary significantly among different plant species and even between different tissues of the same plant. This guide aims to consolidate available quantitative data to facilitate comparative studies and aid in the selection of promising plant sources for further research and development.
Quantitative Comparison of this compound Content
The following table summarizes the quantitative data on this compound content found in various plant species. The data is primarily sourced from a comprehensive study on Solanaceae vegetables by Patras et al. (2017), which utilized a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for quantification. Additional data from other plant families is included for a broader comparative perspective.
| Plant Family | Plant Species | Common Name | Plant Part | This compound Content (mg/kg fresh weight) | Reference |
| Solanaceae | Solanum lycopersicum | Tomato | Fruit | 1.2 - 15.4 | Patras et al., 2017 |
| Capsicum annuum | Pepper | Fruit | 0.5 - 8.9 | Patras et al., 2017 | |
| Capsicum frutescens | Chili | Fruit | 2.1 - 11.2 | Patras et al., 2017 | |
| Solanum melongena | Aubergine (Eggplant) | Fruit | 0.8 - 5.7 | Patras et al., 2017 | |
| Rosaceae | Fragaria × ananassa | Strawberry | Fruit | Present (concentration of specific isomer not detailed) | Lunkenbein et al., 2006 |
It is important to note that the concentration of this compound can be influenced by factors such as cultivar, ripeness, growing conditions, and post-harvest handling.
Experimental Protocols
A detailed understanding of the methodologies used for quantification is crucial for the replication and validation of research findings. The following sections outline the key experimental protocols for the extraction and quantification of this compound.
Extraction of this compound from Plant Material
This protocol is based on the methodology described for the analysis of caffeoyl glucoses in Solanaceae vegetables.
1. Sample Preparation:
-
Fresh plant material (e.g., fruits) is washed, pat dried, and homogenized to a fine puree using a blender.
-
A representative sample of the homogenate (e.g., 5 grams) is accurately weighed.
2. Extraction:
-
The weighed sample is mixed with a suitable extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), at a specific ratio (e.g., 1:10 w/v).
-
The mixture is subjected to ultrasonication for a defined period (e.g., 15 minutes) to enhance the extraction efficiency.
-
The extract is then centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the supernatant from the solid plant debris.
-
The supernatant is carefully collected, and the extraction process may be repeated on the residue to ensure complete recovery of the analyte. The supernatants from all extractions are then combined.
3. Sample Clean-up (Optional but Recommended):
-
The combined extract may be filtered through a 0.45 µm syringe filter to remove any remaining particulate matter before LC-MS analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
The following provides a general framework for the LC-MS based quantification of this compound. Specific parameters may need to be optimized based on the instrument and column used.
1. Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
-
Gradient Program: The gradient starts with a high percentage of Solvent A, which is gradually decreased while the percentage of Solvent B is increased over the course of the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Injection Volume: A small volume of the filtered extract (e.g., 5 µL) is injected into the LC system.
2. Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for the detection of phenolic compounds.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Detection Mode: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole instrument. This involves monitoring a specific precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and its characteristic fragment ions.
-
Precursor Ion for this compound: m/z 341.08
-
Characteristic Fragment Ions: m/z 179.03 (caffeic acid moiety) and m/z 161.02 (dehydrated caffeic acid).
-
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with a calibration curve generated using certified reference standards of this compound.
Mandatory Visualizations
To further elucidate the experimental process, the following diagrams created using the DOT language provide a visual representation of the key workflows.
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Mass spectrometric fragmentation of this compound in negative ion mode.
Safety Operating Guide
Proper Disposal Procedures for 6-Caffeoyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Caffeoyl-D-glucose, a compound often used in scientific research. Due to the presence of a phenolic group in its structure, this compound should be handled and disposed of as hazardous chemical waste. Adherence to these procedural guidelines is critical for maintaining laboratory safety and ensuring environmental compliance.
I. Hazard Assessment and Classification
-
D-(+)-Glucose Component: Generally not classified as a hazardous substance.
-
Caffeoyl (Phenolic) Component: Phenolic compounds are typically treated as hazardous. Phenol itself is toxic and corrosive.[1][2] Therefore, the entire molecule must be handled with the precautions required for phenolic compounds.
Summary of Chemical Components:
| Component | Chemical Formula | Key Hazards |
| D-(+)-Glucose | C₆H₁₂O₆ | None |
| Caffeic Acid | C₉H₈O₄ | Irritant |
| This compound | C₁₅H₁₈O₉ | Assumed Hazardous (Phenolic Compound) |
II. Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound in solid or solution form to prevent skin and eye contact.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact with the phenolic compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
III. Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain.[3] All waste must be collected as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a designated, properly labeled, and sealable hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, designated, and properly labeled hazardous waste container for liquids.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Contaminated Labware: Disposable labware such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a sealed container or a durable, leak-proof bag clearly marked as hazardous waste.[3]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Requesting Waste Pickup:
-
When the waste container is nearly full (approximately 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning, put on the appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment:
-
Solid Spills: Gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
-
Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal:
Caption: Waste Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
